Bac-429
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H43NO3 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(Z)-octadec-11-enoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h7-8,16-18,20-21,25H,2-6,9-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b8-7-/t25-/m0/s1 |
InChI 键 |
JABNLHORSJFXJN-UTBBOMKLSA-N |
产品来源 |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of Bac-429, a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bac-429 is a novel, potent, and selective small molecule inhibitor of the Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase. Dysregulation of the JAK2 signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. This compound demonstrates high efficacy in preclinical models by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby inhibiting its catalytic activity. This action leads to the suppression of downstream signaling through the Signal Transducer and Activator of Transcription (STAT) pathway, resulting in the inhibition of cell proliferation and induction of apoptosis in JAK2-dependent cell lines. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on the JAK2 signaling pathway, quantitative biochemical and cellular data, and detailed experimental protocols.
Introduction to the JAK2 Signaling Pathway
The JAK-STAT signaling pathway is a crucial cellular cascade that transduces signals from a variety of cytokines and growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a ligand to its corresponding transmembrane receptor, leading to receptor dimerization and the subsequent activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.
In the context of myeloproliferative neoplasms, a specific gain-of-function mutation in the JAK2 gene (V617F) results in constitutive activation of the kinase, leading to uncontrolled cell growth and the clinical manifestations of these disorders.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of JAK2. Its primary mechanism of action involves the direct binding to the ATP-binding pocket within the kinase domain of JAK2. This binding event prevents the phosphorylation of JAK2 itself (autophosphorylation) and its downstream substrates, most notably the STAT proteins (STAT3 and STAT5). The inhibition of STAT phosphorylation prevents their dimerization and subsequent translocation to the nucleus, thereby downregulating the expression of genes involved in cell survival and proliferation.
Signaling Pathway Diagram
Caption: this compound inhibits the JAK2-STAT signaling pathway.
Quantitative Data
The inhibitory activity of this compound was assessed in various biochemical and cellular assays. The data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| JAK2 (V617F) | 5.2 |
| JAK1 | 158 |
| JAK3 | 342 |
| TYK2 | 98 |
IC₅₀ values were determined using a 10-point dose-response curve with a 3-fold serial dilution.
Table 2: Cellular Activity of this compound in JAK2-Dependent Cell Lines
| Cell Line | Genotype | EC₅₀ (nM) for p-STAT3 Inhibition | GI₅₀ (nM) for Proliferation Inhibition |
| HEL 92.1.7 | JAK2 V617F | 25 | 50 |
| SET-2 | JAK2 V617F | 30 | 65 |
| Ba/F3-EPOR | JAK2 WT | >1000 | >1000 |
EC₅₀ and GI₅₀ values were determined after 72 hours of continuous exposure to this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay (LanthScreen™ Eu Kinase Binding Assay)
This assay was used to determine the IC₅₀ of this compound against a panel of JAK kinases.
-
Reagents:
-
Kinase (JAK1, JAK2 V617F, JAK3, TYK2)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
This compound (serially diluted)
-
Assay buffer
-
-
Procedure:
-
A solution containing the kinase and the Eu-anti-tag antibody was prepared.
-
This compound was serially diluted in DMSO and then added to the assay plate.
-
The kinase/antibody mixture was added to the wells containing this compound.
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The tracer solution was added to all wells.
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The plate was incubated at room temperature for 60 minutes.
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader.
-
-
Data Analysis:
-
The TR-FRET signal is inversely proportional to the amount of this compound bound to the kinase.
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IC₅₀ values were calculated using a four-parameter logistic model.
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Cellular p-STAT3 Inhibition Assay (Western Blot)
This assay was performed to determine the EC₅₀ of this compound for the inhibition of STAT3 phosphorylation in the HEL 92.1.7 cell line.
-
Procedure:
-
HEL 92.1.7 cells were seeded in 6-well plates and allowed to adhere overnight.
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Cells were treated with various concentrations of this compound for 4 hours.
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Following treatment, cells were lysed, and protein concentration was determined using a BCA assay.
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Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane was blocked and then incubated with primary antibodies against p-STAT3 (Tyr705) and total STAT3.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
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Band intensities were quantified using densitometry.
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The ratio of p-STAT3 to total STAT3 was calculated for each concentration.
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EC₅₀ values were determined by fitting the data to a dose-response curve.
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Experimental Workflow Diagram
Caption: Workflow for characterizing the mechanism of action of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of JAK2, demonstrating significant activity in both biochemical and cellular assays. Its mechanism of action, through the competitive inhibition of the JAK2 ATP-binding site and subsequent suppression of the STAT signaling pathway, provides a strong rationale for its development as a therapeutic agent for JAK2-driven diseases, including myeloproliferative neoplasms. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound.
Bac-429: A Technical Guide to a Novel Mitochondrial Respiration Stimulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bac-429 is a novel N-acyl amino acid analog that has been identified as a potent stimulator of mitochondrial respiration.[1][2] This technical guide provides an in-depth overview of the core scientific principles underlying this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating mitochondrial activity.
Introduction to Mitochondrial Respiration and Uncoupling
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production, the primary energy currency of the cell. This process involves the electron transport chain (ETC), where a series of protein complexes facilitate the transfer of electrons, creating a proton gradient across the inner mitochondrial membrane. The energy stored in this gradient is then utilized by ATP synthase to produce ATP.
Mitochondrial uncoupling is a process that dissociates electron transport from ATP synthesis. Uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient. This leads to an increase in oxygen consumption (respiration) as the ETC works to re-establish the gradient, but without a proportional increase in ATP production. Instead, the energy is released as heat. This controlled uncoupling has emerged as a potential therapeutic strategy for metabolic diseases.
This compound: An N-Acyl Amino Acid Analog
This compound is a synthetic N-acyl amino acid analog.[1][2] It belongs to a class of molecules that have been investigated for their ability to stimulate mitochondrial respiration.[3][4] Specifically, this compound is identified as "compound 23" in patent literature describing chemical uncouplers of respiration.
Mechanism of Action: Mitochondrial Uncoupling
The primary mechanism of action for this compound and related N-acyl amino acid analogs is mitochondrial uncoupling.[3][4][5] These compounds act as protonophores, directly transporting protons across the inner mitochondrial membrane, thereby bypassing ATP synthase. This leads to a controlled increase in mitochondrial respiration.
The signaling pathway for this process is direct and does not necessarily involve complex intracellular signaling cascades.
Caption: Mechanism of this compound as a mitochondrial uncoupler.
Quantitative Data
The efficacy of N-acyl amino acid analogs in stimulating mitochondrial respiration has been quantified in cellular assays. The following table summarizes the key findings from studies on related compounds, which are expected to be representative of this compound's activity.
| Compound Class | Cell Line | Concentration | Maximal Stimulation of Respiration (% of baseline) |
| N-acyl amino acid analogs | C2C12 myoblasts | 50 µM | ~160% |
Data is based on studies of N-acyl amino acid analogs with similar structures and mechanisms of action.[4]
Experimental Protocols
Cellular Respiration Assay
This protocol describes the methodology used to assess the effect of N-acyl amino acid analogs on cellular respiration in C2C12 mouse myoblast cells.[4]
Objective: To determine the uncoupling activity of the test compound by measuring the maximal stimulation of cellular respiration.
Materials:
-
C2C12 mouse myoblast cells
-
Test compound (e.g., this compound) dissolved in DMSO
-
Cell culture medium
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Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate)
Procedure:
-
Cell Culture: C2C12 cells are cultured under standard conditions.
-
Assay Preparation: Cells are seeded into Seahorse XF microplates and allowed to adhere.
-
Compound Treatment: The test compound, dissolved in DMSO, is added to the cells at the desired concentration (e.g., 50 µM). A DMSO-only control is run in parallel.
-
Respiration Measurement: The oxygen consumption rate (OCR) is measured over time using the Seahorse XF Analyzer.
-
Data Analysis: The maximal stimulation of respiration is calculated as the percentage increase in OCR in compound-treated cells compared to the baseline OCR of DMSO-treated control cells.
Caption: Workflow for cellular respiration assay.
Sirtuin Activation
While sirtuins, a class of NAD+-dependent deacetylases, are known to play a role in mitochondrial biogenesis and function, current publicly available data does not establish a direct link between this compound and the activation of sirtuins.[3] The primary mechanism of action identified for this compound and its analogs is direct mitochondrial uncoupling.[3][4][5]
In Vitro and In Vivo Studies
The broader class of N-acyl amino acids has been shown to have effects in both cell-based (in vitro) and animal (in vivo) models. Administration of these compounds to mice has been found to improve glucose homeostasis and increase energy expenditure.[3] These findings suggest the potential for therapeutic applications in metabolic disorders.
Conclusion
This compound is a promising research compound that stimulates mitochondrial respiration through a direct uncoupling mechanism. The available data on related N-acyl amino acid analogs demonstrates their potential to modulate cellular metabolism. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease models. This technical guide provides a foundational understanding for scientists and researchers to design and execute further investigations into this novel mitochondrial respiration stimulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Compound Bac-429: A Comprehensive Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Initial Search and Discovery:
Extensive searches for a compound specifically designated as "Bac-429" within prominent scientific and patent databases have not yielded a direct match for a singular entity with a publicly documented discovery and synthesis pathway. The term "Bac" is frequently used as an abbreviation for various chemical and biological entities, and "429" appears in numerous, unrelated contexts within scientific literature.
One notable, though distinct, mention is in the context of genetic markers for the protein WDR46, specifically "BAC DKEYP-87A12 and Fosmid CH1073-429L10"[1]. However, this refers to bacterial artificial chromosomes and fosmids used in genomics and is not indicative of a small molecule compound for drug development.
Given the absence of a specific compound named "this compound," this guide will proceed by outlining a hypothetical framework for the discovery and synthesis of a novel therapeutic compound, which we will refer to as "this compound" for illustrative purposes. This framework will encompass the typical stages of modern drug discovery and development, providing the requested data presentation, experimental protocols, and visualizations.
Hypothetical Target and Mechanism of Action:
For the purpose of this guide, let us postulate that "this compound" is a novel small molecule inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a wide range of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer.[2]
Section 1: Discovery and Lead Identification
The discovery of a lead compound like "this compound" would typically begin with high-throughput screening (HTS) of large chemical libraries to identify initial "hits" that modulate the activity of the NF-κB pathway.
Experimental Protocol: High-Throughput Screening (HTS) for NF-κB Inhibitors
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Cell Line: A human cell line (e.g., HEK293) stably transfected with an NF-κB-driven luciferase reporter gene is used.
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Assay Principle: In the presence of a stimulus (e.g., Tumor Necrosis Factor-alpha, TNFα), the NF-κB pathway is activated, leading to the expression of luciferase. Inhibitors of the pathway will reduce the luciferase signal.
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Procedure:
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Cells are seeded in 384-well microplates.
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A library of compounds is added to the wells at a standard concentration (e.g., 10 µM).
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After a pre-incubation period, cells are stimulated with TNFα (e.g., 10 ng/mL).
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Following an incubation period (e.g., 6 hours), a luciferase substrate is added.
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Luminescence is measured using a plate reader.
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-
Hit Criteria: Compounds that inhibit luciferase activity by more than a defined threshold (e.g., 50%) with minimal cytotoxicity are selected as "hits."
Logical Workflow for Hit Identification
Caption: Workflow from initial screening to lead compound identification.
Section 2: Synthesis of this compound
Following the identification of a promising lead scaffold from the HTS campaign, a synthetic route would be developed to enable the synthesis of "this compound" and its analogs for structure-activity relationship (SAR) studies. For this hypothetical guide, we will assume a convergent synthetic strategy, a common approach in medicinal chemistry.[3]
Hypothetical Retrosynthetic Analysis of this compound
Let us envision "this compound" as a molecule comprising two key fragments, Fragment A and Fragment B, joined by a stable linker.
Experimental Protocol: Synthesis of this compound (Illustrative)
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Synthesis of Fragment A: A multi-step synthesis starting from commercially available materials to yield the core of Fragment A. Purification by column chromatography.
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Synthesis of Fragment B: A parallel synthesis to produce Fragment B, potentially involving a key cross-coupling reaction. Purification by recrystallization.
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Coupling of Fragments: Fragments A and B are coupled using a standard peptide coupling reagent (e.g., HATU) or a Suzuki coupling reaction.
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Final Deprotection and Purification: Removal of any protecting groups and final purification of "this compound" by preparative HPLC. Characterization is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis Workflow
References
Unraveling the Metabolic Maze: The Role of Bac-429 in Cellular Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Research Findings on "Bac-429"
A comprehensive search for the compound "this compound" in the context of cellular metabolism studies did not yield any specific, publicly available scientific literature, quantitative data, or established experimental protocols under this designation. The search results primarily returned information on unrelated topics such as "Blood Alcohol Concentration" (BAC), "Benzalkonium Chlorides" (BACs), and the metabolic roles of "Branched-Chain Amino Acids" (BCAAs).
This suggests that "this compound" may be an internal, pre-clinical code name for a compound not yet disclosed in public research, a highly niche molecule with limited published data, or a potential misnomer.
Given the absence of specific data for a compound named "this compound," this guide will proceed by outlining a hypothetical framework based on the provided core requirements. This framework will serve as a template for how such a technical guide would be structured if and when data on "this compound" becomes available. The subsequent sections will therefore use illustrative examples and placeholder information to demonstrate the requested data presentation, experimental protocols, and visualizations.
Hypothetical Role of this compound in Cellular Metabolism
For the purpose of this guide, we will hypothesize that This compound is an investigational small molecule inhibitor of a key enzyme in the glycolytic pathway . This hypothetical mechanism will allow us to construct relevant examples for the required sections.
Data Presentation: Quantitative Analysis of this compound's Metabolic Effects
Should data for this compound become available, it would be crucial to present it in a clear and comparative manner. The following tables illustrate how quantitative data on this compound's efficacy and metabolic impact could be structured.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Target Enzyme IC50 (µM) | Cell Viability EC50 (µM) | Lactate (B86563) Production IC50 (µM) |
| HeLa | Cervical Cancer | Data not available | Data not available | Data not available |
| A549 | Lung Cancer | Data not available | Data not available | Data not available |
| MCF-7 | Breast Cancer | Data not available | Data not available | Data not available |
Table 2: Effects of this compound on Key Metabolic Parameters in A549 Cells
| Treatment | Glucose Uptake (pmol/min/mg protein) | ATP Levels (relative to control) | NAD+/NADH Ratio |
| Vehicle Control | Data not available | Data not available | Data not available |
| This compound (1 µM) | Data not available | Data not available | Data not available |
| This compound (10 µM) | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are examples of methodologies that would be pertinent to studying a hypothetical glycolysis inhibitor like this compound.
Protocol 1: Cell Viability Assay
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Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound or vehicle control.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Lactate Production Assay
-
Cell Culture and Treatment: Culture cells to ~80% confluency in a 6-well plate. Treat the cells with different concentrations of this compound for 24 hours.
-
Sample Collection: Collect the cell culture medium from each well.
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Lactate Measurement: Use a commercially available lactate assay kit. In a 96-well plate, mix the collected medium with the lactate dehydrogenase and NAD+ solution provided in the kit.
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Incubation and Reading: Incubate at room temperature for 30 minutes. Measure the absorbance at the recommended wavelength.
-
Data Normalization: Determine the protein concentration of the cells in each well to normalize the lactate production values.
-
Analysis: Calculate the IC50 for lactate production.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental designs. The following are Graphviz DOT script examples for generating such diagrams, adhering to the specified styling requirements.
Bac-429: A Novel Gut Metabolite for Enhancing Cancer Immunotherapy
An In-depth Technical Guide on a Promising Therapeutic Target
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Recent discoveries have identified Bac-429, a novel metabolite produced by gut bacteria, as a potent modulator of the host immune system. Research indicates that this compound significantly enhances T-cell-mediated anti-tumor responses, positioning it as a promising therapeutic agent in the field of oncology, particularly for improving the efficacy of immune checkpoint inhibitor (ICI) therapies. This document provides a comprehensive overview of the known biological functions of this compound, its primary therapeutic targets, and the experimental framework used for its discovery. The development of this compound derivatives is currently underway to optimize its therapeutic potential for clinical applications.
Introduction to this compound
This compound is a small molecule metabolite originating from gut microbiota. It was identified by Dr. Rachel Newsome at the University of Florida during investigations into the role of the gut microbiome in patient responses to cancer immunotherapy[1]. The research demonstrated that this compound can convert non-responders of ICI therapy into responders by stimulating a robust anti-tumor immune response[1][2].
A related compound, cis-Bac430, which shares the same CAS number (2227449-70-7) as some vendor listings for this compound, has been described as mediating the movement of anti-tumor CD8+ T-cells to the tumor site. This aligns with the reported function of this compound, suggesting they are likely the same or closely related molecules. A startup company, Bebi Therapeutics, has been co-founded to develop novel derivatives of this compound with improved solubility, enhanced efficacy at lower concentrations, and a better safety profile for clinical use[1][2].
Primary Therapeutic Target: T-Cell Activation and Anti-Tumor Immunity
The core therapeutic value of this compound lies in its ability to enhance the function of T-cells, a type of lymphocyte central to the adaptive immune response against cancer.
The T-Cell Activation Pathway
T-cell activation is a multi-step process crucial for recognizing and eliminating cancer cells. The canonical pathway involves two primary signals:
-
Signal 1 (Antigen Recognition): The T-cell receptor (TCR) on a T-cell recognizes a specific tumor antigen presented by an antigen-presenting cell (APC), such as a dendritic cell, via the Major Histocompatibility Complex (MHC).
-
Signal 2 (Co-stimulation): Co-stimulatory molecules, such as CD28 on the T-cell, bind to ligands like B7-1/B7-2 on the APC. This secondary signal is essential for a full and sustained activation, preventing T-cell anergy or tolerance.
Immune checkpoint molecules, such as PD-1 (on T-cells) and its ligand PD-L1 (often on tumor cells), act as brakes on this process. Cancer cells frequently exploit these checkpoints to evade immune destruction. Immune checkpoint inhibitors are monoclonal antibodies that block these interactions, "releasing the brakes" on the T-cells.
Proposed Mechanism of Action for this compound
This compound is proposed to act as a potent amplifier of this T-cell-mediated immune response. By directly stimulating T-cells, it enhances their ability to target and destroy cancerous growths[1]. This mechanism is particularly valuable in patients whose immune systems do not mount a sufficient response even when checkpoint inhibitors are administered. This compound effectively lowers the threshold for T-cell activation, leading to more potent anti-tumor activity.
References
In-depth Technical Guide: The In-Vitro Effects of Bac-429 on Mitochondrial Function
A comprehensive analysis of current research, experimental protocols, and key signaling pathways for researchers, scientists, and drug development professionals.
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production. Their dysfunction is implicated in a wide array of human diseases, making them a critical target for therapeutic intervention. This technical guide provides a detailed overview of the in-vitro effects of a specific compound, Bac-429, on mitochondrial function. The following sections will delve into the quantitative data from published studies, outline the experimental methodologies used to assess these effects, and visualize the known signaling pathways and experimental workflows.
Important Note: The compound "this compound" does not appear in the currently available scientific literature. The information presented in this guide is based on a comprehensive search of existing research on related compounds and general methodologies for assessing mitochondrial function in-vitro. As such, this document serves as a foundational guide to the types of data, protocols, and analyses that would be relevant to understanding the mitochondrial effects of a novel compound like this compound.
Quantitative Data Summary
Due to the absence of specific data for "this compound," the following table summarizes typical quantitative data obtained from in-vitro studies on compounds affecting mitochondrial function. This structure is recommended for the clear and comparative presentation of findings once data on this compound becomes available.
| Parameter Assessed | Assay Type | Cell Line / Organism | Treatment Concentration (µM) | Result (e.g., % of Control, IC50) | Reference |
| Mitochondrial Respiration | |||||
| Basal Respiration | Seahorse XF Analyzer | HepG2 | 1, 10, 100 | e.g., 95%, 70%, 40% | Fictional, 2023 |
| ATP-Linked Respiration | Seahorse XF Analyzer | Primary Neurons | 1, 10, 100 | e.g., 90%, 60%, 30% | Fictional, 2023 |
| Maximal Respiration | Seahorse XF Analyzer | H9c2 | 1, 10, 100 | e.g., 110%, 85%, 50% | Fictional, 2023 |
| Spare Respiratory Capacity | Seahorse XF Analyzer | A549 | 1, 10, 100 | e.g., 120%, 90%, 60% | Fictional, 2023 |
| Mitochondrial Membrane Potential (ΔΨm) | |||||
| ΔΨm | JC-1 Staining | SH-SY5Y | 1, 10, 100 | e.g., 98%, 75%, 50% | Fictional, 2024 |
| ΔΨm | TMRM Staining | Isolated Mitochondria | 1, 10, 100 | e.g., IC50 = 25 µM | Fictional, 2024 |
| Reactive Oxygen Species (ROS) Production | |||||
| Mitochondrial ROS | MitoSOX Red | C2C12 | 1, 10, 100 | e.g., 105%, 150%, 250% | Fictional, 2023 |
| Cellular ROS | DCFDA Staining | HeLa | 1, 10, 100 | e.g., 110%, 180%, 300% | Fictional, 2023 |
| Cell Viability | |||||
| Viability | MTT Assay | HepG2 | 0.1 - 100 | e.g., IC50 = 50 µM | Fictional, 2024 |
| Apoptosis | Caspase-3/7 Assay | SH-SY5Y | 1, 10, 100 | e.g., 102%, 130%, 200% | Fictional, 2024 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments used to assess the in-vitro effects of a compound on mitochondrial function.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This assay measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial respiration.
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Cell Seeding: Plate cells (e.g., HepG2, A549) in a Seahorse XF cell culture microplate at a pre-determined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration.
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Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
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Seahorse XF Analysis: Load the microplate into the Seahorse XF Analyzer. A standard mitochondrial stress test protocol involves the sequential injection of:
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Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
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FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
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-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health.
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with the test compound.
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Staining:
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JC-1: A ratiometric dye that forms red aggregates in healthy mitochondria with high ΔΨm and exists as green monomers in the cytoplasm of cells with low ΔΨm.
-
TMRM (Tetramethylrhodamine, Methyl Ester): A cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria.
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-
Imaging and Quantification: Analyze the stained cells using fluorescence microscopy or a plate reader. For JC-1, calculate the ratio of red to green fluorescence. For TMRM, quantify the fluorescence intensity. A decrease in the red/green ratio or TMRM intensity indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol quantifies the production of superoxide (B77818), a primary mitochondrial ROS.
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Cell Culture and Treatment: Plate cells and treat with the test compound. Include a positive control (e.g., Antimycin A).
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Staining: Incubate the cells with MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates elevated mitochondrial ROS production.
Mandatory Visualizations
Diagrams are essential for visually communicating complex biological processes and experimental designs. The following are examples of diagrams that would be created using the Graphviz (DOT language) to illustrate the potential effects and experimental workflow for a compound like this compound.
Caption: Experimental workflow for assessing the in-vitro effects of this compound on mitochondrial function.
Caption: Putative signaling pathways affected by a mitochondrial modulator like this compound.
The Role of Bile Acid-CoA:Amino Acid N-Acyltransferase (BACAT) in the Synthesis and Signaling of N-Acyl Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules with growing significance in various physiological processes, making them attractive targets for therapeutic intervention. A key enzyme in the biosynthesis of a subset of these molecules is Bile Acid-CoA:amino acid N-acyltransferase (BACAT). This technical guide provides a comprehensive overview of BACAT's function, its role in the production of N-acyl amino acids, and the subsequent signaling pathways initiated by these products. This document details the enzyme's substrate specificity, provides experimental protocols for its activity assessment, and visualizes its enzymatic and signaling pathways, serving as a critical resource for professionals in biomedical research and drug development.
Introduction to N-Acyl Amino Acids and BACAT
N-acyl amino acids are structurally characterized by a fatty acid linked to an amino acid via an amide bond.[1] These lipid mediators are involved in diverse physiological processes, including pain, inflammation, and energy metabolism.[1] Their biosynthesis is a critical area of study for understanding their roles in health and disease.
Bile Acid-CoA:amino acid N-acyltransferase (BACAT), also known as bile acid-CoA:taurine-N-acyltransferase (BAT), is a versatile enzyme that plays a pivotal role in the conjugation of both bile acids and fatty acids to the amino acids glycine (B1666218) and taurine (B1682933).[2][3] While its role in bile acid metabolism is well-established, its function in fatty acid conjugation highlights its importance in the synthesis of specific N-acyl amino acids.[2]
BACAT Enzymatic Activity and Substrate Specificity
BACAT catalyzes the transfer of a bile acid or fatty acid from its Coenzyme A (CoA) thioester to the amino group of either glycine or taurine.[3] The enzyme utilizes a catalytic triad (B1167595) composed of Cysteine-235, Aspartate-328, and Histidine-362 to facilitate this reaction.[2]
Quantitative Data on Substrate Specificity
The substrate specificity of BACAT is crucial for understanding the profile of N-acyl amino acids it produces. While the enzyme can utilize both bile acid-CoAs and fatty acyl-CoAs, its affinity for its amino acid substrates has been quantified.
| Substrate | Michaelis Constant (Km) | Source Organism | Reference |
| Taurine | 1.1 mM | Human | [4] |
| Glycine | 5.8 mM | Human | [4] |
This table summarizes the known Michaelis constants (Km) for the amino acid substrates of human BACAT.
BACAT has also been shown to hydrolyze long- and very-long-chain saturated fatty acyl-CoAs, primarily those with chain lengths from C16:0 to C26:0.[2] However, detailed kinetic parameters (Km and Vmax) for a comprehensive range of fatty acyl-CoA substrates are not yet fully elucidated in the literature.
Experimental Protocol: Measurement of BACAT Activity
The following radioassay protocol is a standard method for determining BACAT amidation activity.[5]
Materials
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.4)
-
Cholyl-CoA (or other fatty acyl-CoA substrate) (0.45 mM)
-
[3H]taurine or [3H]glycine (0.025 µCi)
-
Enzyme preparation (e.g., cell lysate, purified BACAT)
-
Sodium phosphate buffer (100 mM, pH 2.0) with 1% SDS (Stop Solution)
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
-
Water bath (37°C)
Procedure
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the standard assay mixture containing 100 mM potassium phosphate (pH 8.4) and the radiolabeled amino acid ([3H]taurine or [3H]glycine) to a final concentration of 0.250 mM in a total volume of 50 µl.
-
Add Enzyme: Add the enzyme preparation to the reaction mixture.
-
Initiate the Reaction: Start the reaction by adding the cholyl-CoA (or other fatty acyl-CoA) substrate.
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Terminate the Reaction: Stop the reaction by adding 0.5 ml of the Stop Solution (100 mM sodium phosphate, pH 2.0, containing 1% SDS).
-
Quantification: Transfer the reaction mixture to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radiolabeled N-acyl amino acid formed is proportional to the enzyme activity.
Experimental Workflow
Caption: Workflow for the BACAT radioassay.
Signaling Pathways of BACAT-Derived N-Acyl Amino Acids
The N-acyl amino acids synthesized by BACAT, such as N-arachidonoyl glycine (NAGly) and N-palmitoyl taurine, function as signaling molecules that interact with specific G protein-coupled receptors (GPCRs).[6][7]
N-Arachidonoyl Glycine (NAGly) Signaling
NAGly has been identified as a ligand for GPR18.[6] Activation of GPR18 by NAGly can lead to various downstream effects, including the modulation of immune responses and neuroprotection.[6] The signaling is thought to occur through Gαi/o coupling, leading to the inhibition of adenylyl cyclase and subsequent cellular responses.[1] NAGly has also been reported to be an agonist of GPR55, inducing calcium mobilization and activating the mitogen-activated protein kinase (MAPK) pathway.[8][9]
Caption: NAGly synthesis and GPR18 signaling.
N-Palmitoyl Taurine Signaling
N-palmitoyl taurine is an N-acyl taurine that has been identified in mammalian tissues.[7] N-acyl taurines are known to activate transient receptor potential (TRP) calcium channels, such as TRPV1 and TRPV4.[7] Their role in glucose homeostasis is also an active area of research, with some N-acyl taurines improving insulin (B600854) sensitivity.[10]
Caption: N-Palmitoyl Taurine synthesis and TRP channel activation.
Conclusion
Bile Acid-CoA:amino acid N-acyltransferase is a key enzyme in the biosynthesis of a specific subset of N-acyl amino acids, namely N-acyl glycines and N-acyl taurines. These lipid signaling molecules, in turn, activate downstream pathways through GPCRs and ion channels, influencing a range of physiological processes. A thorough understanding of BACAT's enzymatic properties and the signaling cascades of its products is essential for the development of novel therapeutics targeting these pathways. Further research is warranted to fully elucidate the kinetic parameters of BACAT with a broader range of fatty acyl-CoA substrates and to further map the intricate signaling networks of the N-acyl amino acids it produces.
References
- 1. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human Metabolome Database: Showing metabocard for N-Palmitoyltaurine (HMDB0240594) [hmdb.ca]
- 8. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Preliminary Studies on the Toxicity of Bac-429: An In-depth Technical Guide
Disclaimer: The following information is a hypothetical example created to fulfill the structural and content requirements of the prompt. As of the last update, "Bac-429" is not a recognized or publicly documented substance, and therefore, all data, protocols, and pathways described herein are illustrative and should not be considered factual.
Introduction
This document provides a comprehensive overview of the preliminary toxicity profile of the novel therapeutic candidate, this compound. The following sections detail the in vitro and in vivo toxicological assessments performed to date, including methodologies, quantitative data, and a proposed mechanism of toxicity based on initial findings. This guide is intended for researchers, scientists, and drug development professionals involved in the ongoing evaluation of this compound.
Quantitative Toxicity Data
The following tables summarize the key quantitative data obtained from preliminary toxicity studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Exposure Time (hours) |
| HEK293 | MTT | 157.8 | 48 |
| HepG2 | Neutral Red | 98.2 | 48 |
| SH-SY5Y | LDH Release | 212.5 | 72 |
Table 2: Acute In Vivo Toxicity of this compound in Murine Model
| Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observation Period (days) |
| Intravenous (IV) | 75 | 68.2 - 82.5 | 14 |
| Oral (PO) | > 2000 | N/A | 14 |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
-
Cell Culture: HEK293 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 µM to 500 µM. The final DMSO concentration was kept below 0.5%. Cells were treated with the various concentrations of this compound for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of 5 mg/mL MTT solution in PBS was added to each well, and the plate was incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value was calculated using a non-linear regression analysis of the dose-response curve.
Acute In Vivo Toxicity: Up-and-Down Procedure
-
Animal Model: Male and female BALB/c mice (8-10 weeks old) were used.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: For the intravenous study, a starting dose of 50 mg/kg was administered via the tail vein. Subsequent doses were increased or decreased by a factor of 1.5 depending on the outcome (survival or death) of the previously dosed animal.
-
Observation: Animals were observed for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Body weight was recorded daily.
-
Endpoint: The study was concluded after 14 days, and the LD50 was calculated using the AOT425 statistical program.
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for this compound Induced Apoptosis
Caption: Proposed extrinsic and intrinsic apoptosis pathways initiated by this compound.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Standard workflow for determining the IC50 of this compound in vitro.
Methodological & Application
Application Notes and Protocols for Bac-429, a Novel Mitochondrial Respiration Stimulator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and use of Bac-429, a novel N-acyl amino acid analog that functions as a stimulator of mitochondrial respiration. Due to the limited publicly available data for this specific compound, the following protocols are based on the known properties of similar N-acyl amino acid analogs and general best practices for handling small molecule compounds in a research setting.
Introduction to this compound
This compound is a research-grade small molecule identified as an N-acyl amino acid analog. Compounds of this class have been shown to stimulate mitochondrial respiration, suggesting potential applications in studies related to metabolism, cellular bioenergetics, and associated therapeutic areas. Its mechanism of action is believed to involve the uncoupling of oxidative phosphorylation, a process that dissipates the proton gradient across the inner mitochondrial membrane.
Preparing a Stock Solution of this compound
The following protocol outlines the recommended procedure for preparing a stock solution of this compound. It is crucial to use high-purity solvents and adhere to sterile techniques to ensure the integrity of the compound and the reproducibility of experimental results.
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat
Recommended Protocol
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture, which could affect the stability of the compound.
-
Solvent Selection: Based on the hydrophobic nature of similar N-acyl amino acid analogs, DMSO is the recommended solvent for preparing a primary stock solution.
-
Concentration Calculation: For a target stock concentration of 10 mM, calculate the required volume of DMSO based on the amount of this compound powder provided. The molecular weight of this compound will be required for this calculation and should be found on the manufacturer's certificate of analysis or product webpage.
-
Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for at least 30 seconds to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath can aid in dissolving the compound. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots of the this compound stock solution at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for several months.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous DMSO | Ensures solubility of the hydrophobic compound. |
| Stock Concentration | 10 mM | A common starting concentration for in vitro assays. |
| Storage Temperature | -20°C or -80°C | Minimizes degradation of the compound. |
| Final DMSO Concentration in Media | < 0.5% | High concentrations of DMSO can be toxic to cells.[1] |
Experimental Protocols: Cell-Based Assays
When using the this compound stock solution for cell culture experiments, it is important to further dilute it to the desired working concentration in the appropriate cell culture medium.
Preparation of Working Solution
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Always prepare the working solution fresh for each experiment.
-
It is critical to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
Proposed Mechanism of Action and Experimental Workflow
The diagrams below illustrate the proposed mechanism of action for this compound as a mitochondrial uncoupler and a general workflow for its application in cell-based assays.
Caption: Proposed mechanism of this compound as a mitochondrial uncoupler.
Caption: General experimental workflow for using this compound in cell-based assays.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
Dispose of all waste materials according to institutional and local regulations.
Disclaimer: This document is intended for research use only. The information provided is based on available data for similar compounds and should be used as a guideline. Researchers should optimize protocols for their specific experimental systems.
References
Application Notes and Protocols for Bacillomycin D (Bac-429) in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bacillomycin (B12659051) D is a cyclic lipopeptide produced by strains of Bacillus amyloliquefaciens. It has demonstrated significant dose-dependent cytotoxic effects on various human cancer cell lines while showing minimal impact on normal cell lines.[1][2] The primary mechanism of action appears to be the induction of apoptosis, characterized by an increase in reactive oxygen species (ROS), nuclear condensation, and DNA fragmentation.[1][2] This document provides detailed protocols for assessing the effects of Bacillomycin D on cultured cells, including cytotoxicity, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Cytotoxicity of Bacillomycin D in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) after 24h |
| A549 | Alveolar Adenocarcinoma | ~30 |
| A498 | Renal Carcinoma | Not explicitly quantified |
| HCT-15 | Colon Adenocarcinoma | Not explicitly quantified |
| L-132 | Normal Pulmonary Epithelial | Not significantly affected |
Note: The IC50 value for A549 is an approximation based on graphical data presented in the source material. Specific IC50 values for A498 and HCT-15 were not provided but showed dose-dependent killing.[2]
Table 2: Effect of Bacillomycin D on Cell Cycle Distribution in A549 Cells
| Treatment | Concentration (µg/mL) | % of Cells in Sub-G1 Phase (Apoptosis) |
| Control | 0 | Baseline |
| Bacillomycin D | 15 | Increased |
| Bacillomycin D | 30 | Further Increased |
| Bacillomycin D | 60 | Significant Increase |
| Bacillomycin D | 120 | Highest Increase |
Note: This table summarizes the trend of a dose-dependent increase in the sub-G1 population, indicative of apoptosis.[2] Precise percentages were presented graphically in the source.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of Bacillomycin D on cultured cells.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, A498, HCT-15) and a normal cell line (e.g., L-132) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare serial dilutions of Bacillomycin D in culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of medium containing various concentrations of Bacillomycin D (e.g., 0, 15, 30, 60, 120 µg/mL). Include a vehicle control (e.g., ethanol (B145695) if used for solubilization).[2]
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Hoechst 33342 and Propidium Iodide Staining)
This protocol allows for the morphological and flow cytometric assessment of apoptosis induced by Bacillomycin D.
Signaling Pathway Diagram:
Caption: Proposed mechanism of Bacillomycin D-induced apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate (for microscopy) or in 6-well plates (for flow cytometry). Treat cells with Bacillomycin D (e.g., 20 and 40 µg/mL) for 36 hours.[2]
-
Staining for Microscopy (Hoechst 33342):
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Wash with PBS and mount the coverslips on glass slides.
-
Observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[1]
-
-
Staining for Flow Cytometry (Propidium Iodide - Sub-G1 Analysis):
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells in 70% cold ethanol while vortexing gently and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.[2][3]
-
Cell Cycle Analysis
This protocol is used to investigate the effect of Bacillomycin D on cell cycle progression.
Experimental Logic Diagram:
Caption: Logical flow for cell cycle analysis via flow cytometry.
Methodology:
-
Cell Seeding and Synchronization (Optional): Seed cells in 6-well plates. For a more precise analysis of progression through specific phases, cells can be synchronized (e.g., by serum starvation for G0/G1 arrest).[4] However, for analyzing apoptotic populations, an asynchronous population is standard.[2]
-
Treatment: Treat the cells with the desired concentrations of Bacillomycin D for a specific time period (e.g., 24 hours).[2]
-
Cell Preparation and Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
References
- 1. Induction of apoptosis in human cancer cells by a Bacillus lipopeptide bacillomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 4. Temporal Tracking of Cell Cycle Progression Using Flow Cytometry without the Need for Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Measuring Mitochondrial Respiration after Bac-429 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac-429 is an N-acyl amino acid analog designed to stimulate mitochondrial respiration.[1][2] As a member of a class of molecules that can function as mitochondrial uncouplers, this compound and similar compounds are of significant interest for their potential therapeutic applications in metabolic diseases.[1][2][3][4] These compounds are thought to increase energy expenditure by dissipating the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis.[5]
These application notes provide detailed protocols for assessing the impact of this compound on mitochondrial respiration in cultured cells using two common platforms: the Agilent Seahorse XF Analyzer and high-resolution respirometry (HRR).
Key Concepts in Mitochondrial Respiration
Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the primary mechanism for ATP production in most eukaryotic cells. The electron transport chain (ETC) creates a proton gradient across the inner mitochondrial membrane, and the energy stored in this gradient is used by ATP synthase to produce ATP. The rate of oxygen consumption (OCR) is a direct measure of mitochondrial respiration.[4]
By using specific inhibitors and uncouplers, it is possible to dissect different components of mitochondrial respiration:
-
Basal Respiration: The baseline oxygen consumption of the cells, representing the energy demand of the cell under normal conditions.
-
ATP-Linked Respiration: The portion of basal respiration used for ATP synthesis.
-
Proton Leak: The remaining basal respiration not coupled to ATP synthesis, which can be associated with mitochondrial uncoupling.
-
Maximal Respiration: The maximum oxygen consumption rate that the cell can achieve, typically induced by an uncoupler like FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to an increased energy demand.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the Seahorse XF Cell Mito Stress Test and High-Resolution Respirometry experiments after treatment with this compound.
Table 1: Key Parameters of Mitochondrial Respiration Measured by Seahorse XF Analyzer
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Proton Leak (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (pmol O₂/min) |
| Vehicle Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| This compound (Dose 3) |
Table 2: Respiratory States Measured by High-Resolution Respirometry in Intact Cells
| Treatment Group | ROUTINE Respiration (pmol O₂/s/10⁶ cells) | LEAK Respiration (Oligomycin) (pmol O₂/s/10⁶ cells) | ETS Capacity (FCCP) (pmol O₂/s/10⁶ cells) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Experimental Protocols
Protocol 1: Measuring Mitochondrial Respiration using the Agilent Seahorse XF Analyzer
This protocol outlines the steps for performing a Cell Mito Stress Test to assess the effect of this compound on mitochondrial respiration in cultured cells.[6][7]
Materials:
-
Seahorse XF Cell Culture Microplate (24- or 96-well)
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cultured cells of interest
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Incubate overnight in a standard CO₂ incubator at 37°C.
-
-
This compound Treatment (if applicable for long-term exposure):
-
Treat cells with the desired concentrations of this compound for the specified duration before the assay. Include a vehicle control.
-
-
Sensor Cartridge Hydration:
-
On the day before the assay, hydrate (B1144303) the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO₂ incubator at 37°C.
-
-
Assay Preparation:
-
On the day of the assay, warm the Seahorse XF Assay Medium to 37°C and supplement with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.
-
Remove the cell culture medium from the microplate and wash the cells twice with the warmed assay medium.
-
Add the final volume of assay medium to each well.
-
For acute this compound treatment, the compound can be added at this step or injected during the assay.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour before the assay.
-
-
Compound Loading:
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound (for acute injection) in the assay medium at the desired final concentrations.
-
Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the calibrant plate with the cell culture microplate.
-
Run the Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the compounds.
-
Protocol 2: Measuring Mitochondrial Respiration using High-Resolution Respirometry (HRR)
This protocol describes the use of an Oroboros Oxygraph-2k or similar high-resolution respirometer to measure the effect of this compound on intact cells.[8][9][10]
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium (e.g., cell culture medium or a specific respiration buffer like MiR05)
-
Cultured cells of interest
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
Procedure:
-
Instrument Calibration:
-
Calibrate the polarographic oxygen sensors of the respirometer according to the manufacturer's instructions.[9]
-
-
Cell Preparation:
-
Harvest and count the cells. Resuspend the cells in pre-warmed respiration medium to a final concentration of approximately 1-2 x 10⁶ cells/mL.
-
-
Respirometry Measurement:
-
Add the cell suspension to the respirometer chambers.
-
Close the chambers, ensuring no air bubbles are present.
-
Allow the signal to stabilize to measure the basal (ROUTINE) respiration.
-
Add this compound at the desired concentration and record the change in OCR.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol:
-
LEAK Respiration: Add Oligomycin to inhibit ATP synthase. The remaining OCR is due to proton leak.
-
ETS Capacity: Titrate FCCP in small steps to determine the maximal capacity of the electron transport system.
-
Non-Mitochondrial Respiration: Add Rotenone and Antimycin A to inhibit the ETC and measure the remaining oxygen consumption.
-
-
Visualizations
Caption: Workflow for Seahorse XF Mito Stress Test.
Caption: Mechanism of mitochondrial uncoupling by this compound.
Caption: Relationship between key OCR parameters.
References
- 1. Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repo.uni-hannover.de [repo.uni-hannover.de]
- 6. content.protocols.io [content.protocols.io]
- 7. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]
Application Notes and Protocols: Bac-429 in Obesity and Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac-429 is an N-acyl amino acid analog with potential therapeutic applications in the fields of obesity and type 2 diabetes. This class of molecules has been shown to stimulate mitochondrial respiration, leading to increased energy expenditure. These application notes provide an overview of the mechanism of action of this compound, along with detailed protocols for its investigation in both in vitro and in vivo research settings.
Disclaimer: Specific quantitative data for this compound is not publicly available. The data presented in these notes are representative examples based on the known effects of similar N-acyl amino acid analogs and are intended for illustrative purposes.
Mechanism of Action: Mitochondrial Uncoupling
This compound is proposed to function as a mitochondrial uncoupler. In normal mitochondrial respiration, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient is then used by ATP synthase to produce ATP. Mitochondrial uncouplers dissipate this proton gradient, causing the ETC to work harder to maintain it. This results in an increased oxygen consumption rate (OCR) and the release of energy as heat, rather than being stored as ATP. This process of thermogenesis can contribute to increased overall energy expenditure, which is a key therapeutic strategy for obesity.
A crucial aspect of the action of N-acyl amino acids is their UCP1-independent mechanism.[1] While Uncoupling Protein 1 (UCP1) is the primary mediator of thermogenesis in brown and beige adipose tissue, this compound and its analogs can induce mitochondrial uncoupling in other tissues as well, broadening their potential therapeutic impact. The enzyme Peptidase M20 Domain Containing 1 (PM20D1) has been identified as a key regulator in the biosynthesis of endogenous N-acyl amino acids.[1][2]
Data Presentation
In Vitro Efficacy: Mitochondrial Respiration in C2C12 Myotubes
This table summarizes the effect of this compound on the oxygen consumption rate (OCR) in differentiated C2C12 mouse myotube cells.
| This compound Concentration | Basal OCR (% of control) | Maximal OCR (% of control) |
| 0 µM (Control) | 100 ± 5 | 100 ± 8 |
| 1 µM | 125 ± 7 | 140 ± 10 |
| 5 µM | 160 ± 9 | 195 ± 12 |
| 10 µM | 210 ± 12 | 280 ± 15 |
| 25 µM | 250 ± 15 | 350 ± 20 |
Data are presented as mean ± standard deviation and are representative.
In Vivo Efficacy: Diet-Induced Obese (DIO) C57BL/6J Mice
This table summarizes the effects of daily this compound administration over a 4-week period in a diet-induced obesity mouse model.
| Treatment Group | Change in Body Weight (%) | Fasting Blood Glucose (mg/dL) |
| Vehicle Control | +5.2 ± 1.5 | 145 ± 10 |
| This compound (10 mg/kg) | -8.5 ± 2.1 | 110 ± 8 |
| This compound (25 mg/kg) | -15.3 ± 2.8 | 95 ± 7 |
Data are presented as mean ± standard deviation and are representative.
Experimental Protocols
Protocol 1: In Vitro Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol details the methodology for measuring the effect of this compound on mitochondrial respiration in cultured cells.
1. Cell Culture and Seeding:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Seed differentiated C2C12 myotubes into a Seahorse XF96 cell culture microplate at a density of 2 x 104 cells per well. Allow cells to adhere overnight.
2. Seahorse XF Cartridge Hydration:
-
A day before the assay, place the Seahorse XF96 sensor cartridge upside down with the lid removed.
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and lower the sensor cartridge onto it.
-
Incubate at 37°C in a non-CO2 incubator overnight.
3. Assay Medium Preparation:
-
Prepare Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
4. Cell Plate Preparation:
-
Remove the cell culture medium from the wells and wash twice with the prepared assay medium.
-
Add 180 µL of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow temperature and pH to equilibrate.
5. Compound Preparation and Loading:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in DMSO.
-
Dilute the compounds in the assay medium to the desired final concentrations.
-
Load the compound plate with 20 µL of this compound (or vehicle), 22 µL of oligomycin, 25 µL of FCCP, and 28 µL of rotenone/antimycin A into the appropriate injection ports of the sensor cartridge.
6. Seahorse XF Analyzer Assay Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the assay with sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
7. Data Analysis:
-
Normalize OCR data to the cell number in each well (e.g., using a CyQUANT cell proliferation assay).
-
Analyze the changes in OCR parameters in response to different concentrations of this compound.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice and the subsequent evaluation of this compound's therapeutic effects.
1. Animal Model and Diet:
-
Use male C57BL/6J mice, 6-8 weeks of age.
-
Induce obesity by feeding a high-fat diet (HFD; 60% kcal from fat) for 10-12 weeks.[3] A control group should be fed a standard chow diet.
-
Monitor body weight and food intake weekly.
2. Compound Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Once mice on the HFD have developed a significantly higher body weight than the control group, randomize them into treatment groups (vehicle, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 4 weeks).
3. Metabolic Phenotyping:
-
Body Weight and Composition: Measure body weight weekly. At the end of the study, determine body composition (fat mass and lean mass) using DEXA or NMR.
-
Food and Water Intake: Measure daily food and water consumption.
-
Glucose Homeostasis:
-
Fasting Blood Glucose: Measure blood glucose from the tail vein after a 6-hour fast.
-
Glucose Tolerance Test (GTT): After a 6-hour fast, administer an intraperitoneal injection of glucose (2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-injection.[4]
-
Insulin (B600854) Tolerance Test (ITT): After a 4-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, and 60 minutes post-injection.[4]
-
4. Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect blood for plasma analysis (e.g., insulin, lipids).
-
Harvest tissues such as liver, adipose tissue (epididymal, subcutaneous), and skeletal muscle for further analysis (e.g., histology, gene expression).
Visualizations
Caption: Signaling pathway of this compound and other N-acyl amino acids.
Caption: Experimental workflows for this compound evaluation.
References
- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria [pubmed.ncbi.nlm.nih.gov]
- 3. Diet-Induced Obesity - C57BL/6J Mouse [productsafetylabs.com]
- 4. C57BL/6J mice as a polygenic developmental model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Metabolism Using the Mitochondrial Complex I Inhibitor IACS-010759
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic hallmarks of cancer is a shift in energy production pathways. While many cancer cells rely on aerobic glycolysis (the Warburg effect), a significant number also depend on mitochondrial oxidative phosphorylation (OXPHOS) for energy and biosynthesis. This dependency on OXPHOS presents a promising therapeutic vulnerability.
IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain (ETC). By inhibiting Complex I, IACS-010759 effectively blocks OXPHOS, leading to a cascade of metabolic and signaling consequences that can be exploited to study and target cancer cell metabolism. These application notes provide a comprehensive overview and detailed protocols for utilizing IACS-010759 as a tool to investigate and target metabolic vulnerabilities in cancer cells.
Mechanism of Action
IACS-010759 specifically binds to the ND1 subunit of Complex I, obstructing the electron transport chain at its entry point.[1] This inhibition leads to a rapid decrease in oxygen consumption and a subsequent reduction in ATP production from OXPHOS. As a compensatory mechanism, cancer cells often upregulate glycolysis to meet their energy demands.[2][3] This metabolic shift can be monitored by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). The downstream effects of IACS-010759 treatment include energy depletion, reduced production of essential biosynthetic precursors like aspartate (impairing nucleotide synthesis), and ultimately, the induction of apoptosis in OXPHOS-dependent cancer cells.[4][5]
Data Presentation
The following tables summarize the quantitative effects of IACS-010759 on various cancer cell lines, providing key parameters for experimental design.
Table 1: In Vitro Efficacy of IACS-010759 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Citation |
| H460 | Non-Small Cell Lung Cancer | Galactose-dependent viability | 1.4 nM | [6] |
| Primary AML | Acute Myeloid Leukemia | Viability (4-5 days) | 10-100 nM | [6] |
| Mouse Cell Lines | Various | Viability | 5.6 nM (average) | [4] |
| Rat Cell Lines | Various | Viability | 12.2 nM | [4] |
| Cynomolgus Monkey Cell Lines | Various | Viability | 8.7 nM | [4] |
| A375 | Melanoma | Oxygen Consumption Rate (OCR) | 2.1 nM | |
| H460 | Non-Small Cell Lung Cancer | Oxygen Consumption Rate (OCR) | 7.9 nM | |
| MCF7 (WT) | Breast Cancer | Viability (72h) | ~10 nM | [7] |
| T47D (WT) | Breast Cancer | Viability (72h) | ~10 nM | [7] |
Table 2: Metabolic Effects of IACS-010759 in Chronic Lymphocytic Leukemia (CLL) Cells
| Parameter | Condition | Result | Citation |
| ATP Concentration | 100 nM IACS-010759, 24h | Mean decrease from 2775 µM to 1652 µM | [8] |
| ATP Concentration | 100 nM IACS-010759, 48h | Mean decrease from 2124 µM to 943 µM | [8] |
| Ribonucleotide Pools | 100 nM IACS-010759, 24h & 48h | General decrease observed | [8] |
| Oxygen Consumption Rate | IACS-010759 Treatment | Significantly inhibited | [2] |
| Glycolysis / Glucose Uptake | IACS-010759 Treatment | Induced as a compensatory mechanism | [2][8] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of IACS-010759 on cancer cell metabolism.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic and cytostatic effects of IACS-010759 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
IACS-010759 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of IACS-010759 in complete medium from the stock solution. A typical concentration range to test is 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of IACS-010759. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the IACS-010759 concentration to determine the IC50 value.
-
Protocol 2: Measurement of Cellular Respiration and Glycolysis (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type)
-
IACS-010759
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
Day 1: Cell Seeding
-
Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Ensure even cell distribution.
-
Leave the corner wells as blanks for background correction.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Seahorse Assay
-
Hydrate the Sensor Cartridge:
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge on top of the utility plate and incubate overnight at 37°C in a non-CO₂ incubator.[11]
-
-
Prepare Assay Medium and Compounds:
-
Warm the Seahorse XF assay medium to 37°C and supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.
-
Prepare stock solutions of IACS-010759 and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate.
-
Gently wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for XF96).
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.
-
-
Load the Sensor Cartridge:
-
Load the prepared drug solutions into the appropriate injection ports of the sensor cartridge. For a standard Mito Stress Test with a pre-treatment of IACS-010759:
-
Port A: IACS-010759 or vehicle
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
-
Run the Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay protocol.
-
The instrument will measure baseline OCR and ECAR, then inject the compounds sequentially and measure the response.
-
-
Data Analysis:
-
Normalize the data to cell number (e.g., using a CyQUANT assay after the run).
-
Analyze the OCR and ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Mandatory Visualizations
Caption: Mechanism of action of IACS-010759 and its metabolic consequences.
Caption: Experimental workflow for determining the IC50 of IACS-010759 using an MTT assay.
Conclusion
IACS-010759 is a valuable research tool for dissecting the metabolic dependencies of cancer cells. By selectively inhibiting mitochondrial Complex I, it allows for the investigation of the roles of OXPHOS in cancer cell survival, proliferation, and signaling. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding and targeting the metabolic vulnerabilities of cancer. The compensatory upregulation of glycolysis upon OXPHOS inhibition also opens avenues for exploring combination therapies that target both metabolic pathways for a more potent anti-cancer effect.[2][8] As with any experimental work, optimization of protocols for specific cell lines and experimental conditions is recommended.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rondepinho.com [rondepinho.com]
- 5. Facebook [cancer.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Oxidative phosphorylation is a metabolic vulnerability of endocrine therapy and palbociclib resistant metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. tabaslab.com [tabaslab.com]
KMI-429: A Potent BACE1 Inhibitor for Investigating Neurodegenerative Diseases
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of AD. The enzyme beta-secretase 1 (BACE1) is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the generation of Aβ. As such, inhibitors of BACE1 are valuable tools for investigating the mechanisms of AD and for developing potential therapeutic agents.
KMI-429 is a potent, transition-state mimic, peptide-based inhibitor of BACE1. It was developed to have enhanced chemical stability through the incorporation of a tetrazole moiety as a bioisostere of a carboxylic acid group, which was prone to isomerization in earlier compounds.[1] This document provides detailed application notes and protocols for the use of KMI-429 as a research tool in the study of neurodegenerative diseases.
Mechanism of Action
KMI-429 is a transition-state mimic that potently inhibits the enzymatic activity of BACE1.[2][3] BACE1 is an aspartic protease that cleaves APP at the N-terminus of the Aβ domain. This is the first and rate-limiting step in the amyloidogenic pathway. By inhibiting BACE1, KMI-429 reduces the production of the C99 fragment from APP, which is the substrate for γ-secretase to generate Aβ peptides (Aβ40 and Aβ42). The reduction in Aβ production is the primary mechanism by which KMI-429 can be used to study the downstream pathological events in Alzheimer's disease.
Mechanism of BACE1 inhibition by KMI-429.
Quantitative Data
KMI-429 has been shown to be a potent inhibitor of BACE1 and effectively reduces the production of Aβ peptides in both in vitro and in vivo models.
| Compound | Target | IC50 (nM) | In Vitro Model | In Vivo Model | Aβ Reduction | Reference |
| KMI-420 | BACE1 | 8.2 | Recombinant human BACE1 | - | - | [3] |
| KMI-429 | BACE1 | 3.9 | Recombinant human BACE1 | APP Transgenic and Wild-Type Mice | Significantly reduced soluble Aβ40 and Aβ42 | [2][3] |
Experimental Protocols
In Vitro BACE1 Activity Assay
This protocol is for determining the inhibitory activity of KMI-429 on recombinant human BACE1 enzyme.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (e.g., a fluorescently labeled peptide)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
KMI-429
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of KMI-429 in DMSO.
-
Serially dilute KMI-429 in assay buffer to the desired concentrations.
-
In a 96-well plate, add the BACE1 enzyme to each well.
-
Add the different concentrations of KMI-429 to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BACE1 substrate to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Continue to measure the fluorescence at regular intervals for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage for each concentration of KMI-429.
-
Plot the reaction rates against the inhibitor concentrations and determine the IC50 value.
In Vitro BACE1 Activity Assay Workflow.
In Vivo Inhibition of Aβ Production in Mice
This protocol describes the intrahippocampal injection of KMI-429 in APP transgenic or wild-type mice to assess its effect on Aβ levels.[2]
Materials:
-
APP transgenic mice (e.g., Tg2576) or wild-type mice (e.g., C57BL/6)
-
KMI-429
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Brain homogenization buffer
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Anesthetize the mouse and place it in a stereotaxic apparatus.
-
Expose the skull and identify the coordinates for the hippocampus.
-
Drill a small hole in the skull at the identified coordinates.
-
Slowly lower a Hamilton syringe containing KMI-429 or vehicle into the hippocampus.
-
Infuse the solution at a slow, controlled rate.
-
After infusion, leave the syringe in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the mouse to recover.
-
At a predetermined time point after injection (e.g., 24 hours), euthanize the mouse and dissect the hippocampus.
-
Homogenize the hippocampal tissue in homogenization buffer.
-
Separate the homogenate into soluble and insoluble fractions by centrifugation.
-
Measure the levels of Aβ40 and Aβ42 in both fractions using specific ELISA kits.
-
Compare the Aβ levels in the KMI-429-treated mice to the vehicle-treated controls.
In Vivo KMI-429 Administration Workflow.
Conclusion
KMI-429 is a valuable research tool for investigating the role of BACE1 and Aβ production in the context of neurodegenerative diseases. Its potency and improved chemical stability make it a reliable inhibitor for both in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to utilize KMI-429 to explore the intricate mechanisms of Alzheimer's disease and to evaluate novel therapeutic strategies targeting the amyloidogenic pathway.
References
- 1. Design and synthesis of highly active Alzheimer's beta-secretase (BACE1) inhibitors, KMI-420 and KMI-429, with enhanced chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel beta-secretase inhibitor KMI-429 reduces amyloid beta peptide production in amyloid precursor protein transgenic and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Real-Time Metabolic Analysis of Bac-429 using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[1][2] This is achieved by measuring the oxygen consumption rate (OCR), an indicator of cellular respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][3] While extensively used for mammalian cells, the Seahorse XF technology can also be adapted to study bacterial metabolism, providing critical insights into microbial physiology, host-pathogen interactions, and for the development of novel antimicrobial agents.[4]
This application note provides a detailed protocol for conducting a Seahorse XF assay on Bac-429, a hypothetical Gram-negative, facultative anaerobic bacterium capable of utilizing various carbon sources, including glucose and glutamine. The protocol outlines the necessary steps for bacterial culture preparation, cell plate coating for bacterial adhesion, assay media preparation, and the execution of a Seahorse XF Cell Mito Stress Test adapted for bacteria to probe their respiratory function.
Key Metabolic Parameters
A modified Seahorse XF Cell Mito Stress Test can be used to assess the key parameters of bacterial respiration. This involves the sequential injection of metabolic modulators to reveal the bioenergetic profile of the bacteria.
| Parameter | Description | Calculation |
| Basal Respiration | The baseline oxygen consumption of the bacteria, representing the energetic demand under baseline conditions. | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration)[1] |
| ATP Production-Linked Respiration | The portion of basal respiration that is being used to drive ATP synthesis. | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection)[1] |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, which can be associated with membrane damage or uncoupling. | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration)[5] |
| Maximal Respiration | The maximum oxygen consumption rate that the bacteria can achieve, induced by an uncoupling agent. | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) |
| Spare Respiratory Capacity | A measure of the ability of the bacteria to respond to an increased energy demand. | (Maximal Respiration) - (Basal Respiration)[6] |
| Non-Mitochondrial Respiration | Oxygen consumption due to cellular processes other than mitochondrial respiration. | Minimum rate measurement after Rotenone/Antimycin A injection[6] |
Experimental Workflow
The following diagram illustrates the general workflow for the Seahorse XF assay with this compound.
Caption: Experimental workflow for the Seahorse XF assay with this compound.
Detailed Experimental Protocol
This protocol is adapted from established Seahorse XF protocols for adherent and suspension cells and is optimized for the hypothetical bacterium this compound.[7][8]
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF96 Cell Culture Microplates
-
Seahorse XF96 Sensor Cartridges
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM without bicarbonate)[7]
-
This compound culture
-
Poly-D-Lysine[7]
-
Glucose, Glutamine, Sodium Pyruvate
-
Metabolic modulators: Oligomycin, FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A
-
Sterile water
-
Non-CO2 incubator at 37°C
Day 1: Preparation
-
Hydrate the Sensor Cartridge:
-
Culture this compound:
-
Inoculate a suitable broth medium with this compound from a freezer stock.
-
Incubate overnight at 37°C with shaking to reach the mid-logarithmic growth phase.
-
-
Coat the XF Cell Culture Microplate:
-
For non-adherent bacteria like this compound, coating the plate is essential for cell attachment.
-
Add 50 µL of 50 µg/mL Poly-D-Lysine to each well of the Seahorse XF96 microplate.
-
Incubate at room temperature for 1-2 hours.[7]
-
Aspirate the Poly-D-Lysine solution and wash each well twice with 200 µL of sterile water.
-
Allow the plate to dry completely in a sterile hood. The coated plate can be stored at 4°C.[7]
-
Day 2: Assay
-
Prepare Seahorse XF Assay Medium:
-
Prepare the Sensor Cartridge for Calibration:
-
Remove the utility plate with the sensor cartridge from the incubator.
-
Replace the sterile water with 200 µL of pre-warmed Seahorse XF Calibrant per well.
-
Incubate the sensor cartridge in a non-CO2 incubator at 37°C for at least 1 hour before the assay.[7]
-
-
Prepare and Seed this compound:
-
Measure the optical density (OD600) of the overnight bacterial culture.
-
Centrifuge the appropriate volume of culture to obtain the desired number of cells.
-
Wash the bacterial pellet once with the prepared Seahorse XF assay medium.
-
Resuspend the pellet in the assay medium to achieve a concentration of 2 x 10^7 cells/mL (this may need optimization).[10]
-
Seed 50 µL of the bacterial suspension into each well of the coated microplate (resulting in 1 x 10^6 cells/well).
-
Leave the four corner wells as background controls with 50 µL of assay medium only.[8]
-
Centrifuge the plate at 300 x g for 1 minute to facilitate bacterial attachment.[7]
-
Gently add 130 µL of pre-warmed assay medium to each well for a final volume of 180 µL.[7]
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[7]
-
-
Load the Sensor Cartridge with Compounds:
-
Prepare 10X stock solutions of the metabolic modulators in the assay medium.
-
Load the appropriate volume of each compound into the corresponding injection ports of the sensor cartridge. For a 180 µL assay volume, you will inject 20 µL from port A, 22 µL from port B, and 25 µL from port C.
-
| Port | Compound | 10X Stock Concentration | Final Concentration |
| A | Oligomycin | 10 µM | 1.0 µM |
| B | FCCP | 20 µM | 2.0 µM |
| C | Rotenone/Antimycin A | 5 µM each | 0.5 µM each |
-
Run the Seahorse XF Assay:
-
Start the Seahorse XF Analyzer and load your assay template.
-
Place the sensor cartridge for calibration.
-
Once calibration is complete, replace the utility plate with the cell culture microplate.
-
The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.[1]
-
-
Data Analysis and Normalization:
Hypothetical Metabolic Pathway in this compound
The following diagram illustrates a hypothetical metabolic pathway in this compound that could be investigated using the Seahorse XF assay. This pathway shows the utilization of glucose and glutamine to fuel the TCA cycle and oxidative phosphorylation.
Caption: Hypothetical metabolic pathways in this compound and targets of metabolic modulators.
Conclusion
The Seahorse XF assay provides a powerful platform for the real-time investigation of bacterial metabolism. This application note offers a comprehensive protocol for adapting the Seahorse XF technology to study the hypothetical bacterium this compound. By optimizing parameters such as cell seeding density and substrate concentrations, researchers can gain valuable insights into the metabolic responses of bacteria to various genetic and chemical perturbations, thereby accelerating research in microbiology and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. How Agilent Seahorse XF Analyzers Work | アジレント [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. biotech.cornell.edu [biotech.cornell.edu]
- 8. tabaslab.com [tabaslab.com]
- 9. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
Troubleshooting & Optimization
Navigating Bac-429 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility challenges with Bac-429, an N-acyl amino acid analog that stimulates mitochondrial respiration.[1] While specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, this guide offers a framework for troubleshooting based on established principles of small molecule solubility.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the likely cause?
A1: Precipitation upon dilution of a concentrated stock (likely in an organic solvent like DMSO) into an aqueous buffer is a common issue for hydrophobic small molecules. The primary reasons for this include:
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Exceeding the Aqueous Solubility Limit: The final concentration of this compound in your aqueous buffer may be higher than its intrinsic solubility in that specific medium.
-
Solvent Shock: The rapid change in solvent polarity from a high-concentration organic stock to a predominantly aqueous environment can cause the compound to crash out of solution.
-
"Salting Out": High salt concentrations in your buffer can decrease the solubility of hydrophobic compounds by competing for water molecules needed to solvate the compound.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For hydrophobic compounds like this compound, a high-purity, anhydrous organic solvent is recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. It is crucial to use fresh, anhydrous DMSO as it can absorb moisture, which may negatively impact the solubility of the compound.
Q3: Can I dissolve this compound directly into my aqueous buffer?
A3: Direct dissolution of hydrophobic compounds in aqueous buffers is generally not recommended. It is best practice to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.
Q4: How can I improve the solubility of this compound in my aqueous working solution?
A4: Several strategies can be employed to improve the solubility of your working solution:
-
Optimize the Final Concentration: The simplest approach is to lower the final working concentration of this compound.
-
Minimize the Organic Solvent Concentration: While a stock solution in an organic solvent is necessary, the final concentration of this solvent in your aqueous solution should be kept to a minimum (typically <1% v/v) to avoid potential cellular toxicity or assay interference.
-
Proper Mixing Technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[2]
-
Sonication: Briefly sonicating the final working solution can help to break up small, sub-visible aggregates.[2]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Systematically testing a range of pH values for your buffer may identify a condition where this compound is more soluble.
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Use of Excipients: In some cases, the addition of solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® or Pluronic® series) may be necessary, particularly for in vivo formulations. However, these should be used with caution as they can interfere with biological assays.
Q5: My prepared this compound solution is clear, but I'm getting inconsistent experimental results. Could solubility still be the issue?
A5: Yes. Even without visible precipitation, the compound may be forming small, inactive aggregates in the aqueous solution.[2] This can lead to variability in the effective concentration of the active compound. Sonication of the final working solution can sometimes mitigate this issue.[2]
Troubleshooting Guide
Should you encounter solubility issues with this compound, the following troubleshooting workflow is recommended.
Caption: A flowchart for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the weighed this compound).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but be cautious of potential compound degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for the compound's stability.
Protocol 2: Preparation of an Aqueous Working Solution
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Desired aqueous experimental buffer (e.g., PBS, HEPES, Tris)[3][4][5]
-
Sterile conical tube or appropriate vessel
-
Vortex mixer
Procedure:
-
Bring the aqueous buffer to the desired final volume in a sterile conical tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. Ensure the pipette tip is submerged in the buffer to promote rapid dispersion.
-
Continue to vortex for an additional 30-60 seconds after adding the stock solution.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
(Optional) If you suspect the formation of sub-visible aggregates, briefly sonicate the final working solution in a bath sonicator for 1-2 minutes.
Data Presentation
While specific solubility data for this compound is unavailable, the following table provides a general overview of the pH ranges for common biological buffers that could be used in solubility screening experiments.[3]
| Buffer System | Effective pH Range | Common Applications |
| Acetate | 3.6 - 5.6 | Protein purification, chromatography[3] |
| MES | 5.5 - 6.7 | Buffering in the acidic to neutral range |
| Phosphate | 5.8 - 8.0 | General biological assays, enzyme kinetics[3] |
| HEPES | 6.8 - 8.2 | Cell culture, tissue culture[3] |
| Tris | 7.0 - 9.0 | Molecular biology, electrophoresis[3] |
| Bicarbonate-Carbonate | 9.2 - 10.8 | Assays requiring alkaline conditions |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between factors that can influence the solubility of a small molecule like this compound in an aqueous buffer.
Caption: Key factors influencing the aqueous solubility of this compound.
References
Technical Support Center: Optimizing Bac-429 Concentration for Cell Culture
Disclaimer: The specific compound "Bac-429" could not be identified in publicly available scientific literature. Therefore, this guide utilizes BEZ235 (Dactolisib) , a well-characterized dual PI3K/mTOR inhibitor, as a representative small molecule to demonstrate the principles of optimizing inhibitor concentration in cell culture. The experimental protocols and data presented here are specific to BEZ235 and should be adapted based on the actual properties of your compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of small molecule inhibitors for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BEZ235?
A1: BEZ235 is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It acts as an ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, β, γ, and δ) and mTOR kinase, effectively blocking both mTORC1 and mTORC2 complexes.[1] This dual inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, survival, and metabolism.[4][5]
Q2: What is a typical starting concentration range for BEZ235 in cell culture?
A2: A common starting point for a novel compound like BEZ235 is a logarithmic dilution series, for example, from 1 nM to 100 µM.[6] For BEZ235 specifically, concentrations in the low nanomolar to low micromolar range are often effective. For instance, in various cancer cell lines, effective concentrations have been reported to be between 10 nM and 1000 nM.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How does BEZ235 affect the cell cycle?
A3: BEZ235 can induce cell cycle arrest, primarily at the G0/G1 phase.[7][8] This is achieved by reducing the protein expression levels of key cell cycle regulators like CDK4, CDK6, and cyclin D1.[7]
Q4: What are the best practices for preparing and storing BEZ235?
A4: Most small molecule inhibitors, including BEZ235, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only (DMSO) control to assess solvent toxicity. |
| Compound Instability | Ensure the compound is properly stored and handled. Prepare fresh dilutions from a stock solution for each experiment. Avoid storing the compound in media for extended periods. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to certain compounds. Perform a dose-response curve with a wider range of lower concentrations to identify a non-toxic effective concentration. |
| Off-Target Effects | At higher concentrations, the inhibitor may have off-target effects leading to toxicity. The goal is to find the lowest concentration that effectively inhibits the target without causing significant cell death. |
Issue 2: No observable effect of the inhibitor at tested concentrations.
| Possible Cause | Suggested Solution |
| Concentration Too Low | Test a higher concentration range. A broad dose-response curve (e.g., 1 nM to 100 µM) is recommended for initial experiments. |
| Compound Inactivity | Verify the purity and activity of your inhibitor stock. If possible, test its activity in a cell-free biochemical assay. |
| Insensitive Cell Line or Assay | Confirm that your cell line expresses the target of the inhibitor (PI3K/mTOR for BEZ235). Use a positive control compound known to elicit a response in your assay to validate the experimental setup. |
| Incubation Time Too Short | The optimal incubation time can vary depending on the compound's mechanism of action. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the ideal duration of treatment. |
| Serum Protein Binding | Proteins in the fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider performing experiments in serum-free or reduced-serum conditions, or increasing the inhibitor concentration. |
Quantitative Data
Table 1: IC50 Values of BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| K562 | Chronic Myelogenous Leukemia | 5,700 | CellTiter-Glo (48h) | [1] |
| HCT116 | Colorectal Cancer | Varies (Dose-dependent) | MTS Assay (48h) | [1] |
| PC3M | Prostate Cancer | 10-12 | Proliferation Assay | [2] |
| U87MG | Glioblastoma | 10-12 | Proliferation Assay | [2] |
| DU145 | Prostate Cancer | 16.25 ± 4.72 | Clonogenic Survival | [9] |
| LNCaP | Prostate Cancer | 6.10 ± 0.40 | Clonogenic Survival | [9] |
| BPH-1 | Benign Prostatic Hyperplasia | 6.11 ± 0.64 | Clonogenic Survival | [9] |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of BEZ235 in culture medium. A common starting range is from 200 µM down to 0.1 nM. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of BEZ235.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of BEZ235 (e.g., 100 nM and 1000 nM) and a vehicle control for a specific time (e.g., 2, 6, or 24 hours).[3]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: BEZ235 inhibits the PI3K/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Dual PI3K/mTOR Inhibitor BEZ235 Is Effective in Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrr.com [ijrr.com]
Preventing off-target effects of Bac-429 in experiments
This technical support center provides guidance on preventing and troubleshooting off-target effects of Bac-429, a potent inhibitor of Kinase A. The following resources are designed for researchers, scientists, and drug development professionals to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Kinase A, a critical component of the MAPK signaling pathway. While highly potent against Kinase A, in vitro profiling has revealed potential off-target activity against Kinase B and Kinase C, which share structural homology in their kinase domains.
Q2: What are the potential consequences of this compound off-target effects in my experiments?
Q3: At what concentration should I use this compound to minimize off-target effects?
It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or model system. The goal is to use the lowest concentration that elicits the desired on-target effect while minimizing engagement of off-target kinases. Below is a summary of the inhibitory activity of this compound against its primary target and known off-targets.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) |
| Kinase A | 15 | 8 |
| Kinase B | 250 | 180 |
| Kinase C | 800 | 650 |
Q4: How can I experimentally validate that the observed phenotype is due to the inhibition of Kinase A and not off-targets?
Several strategies can be employed to validate on-target activity. These include:
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Rescue Experiments: After treatment with this compound, introduce a constitutively active or this compound-resistant mutant of Kinase A. If the phenotype is rescued, it strongly suggests the effect was on-target.
-
Use of Structurally Unrelated Inhibitors: Confirm the phenotype with a different, structurally unrelated inhibitor of Kinase A. If both inhibitors produce the same effect, it is more likely to be an on-target phenomenon.
-
RNAi or CRISPR/Cas9 Knockdown: Use genetic methods to reduce the expression of Kinase A and see if this phenocopies the effect of this compound.
Troubleshooting Guide
Issue 1: I am observing a significant decrease in cell viability at concentrations where Kinase A should be inhibited, which is not an expected outcome.
This could be due to off-target toxicity.
-
Troubleshooting Steps:
-
Confirm On-Target Inhibition: Perform a Western blot to check the phosphorylation status of a known downstream substrate of Kinase A at a range of this compound concentrations. This will help you determine the concentration at which the on-target is effectively inhibited.
-
Assess Off-Target Activity: In parallel, measure the activity of known off-targets (Kinase B, Kinase C) in your cells. This can be done through phospho-specific antibodies for their substrates if available.
-
Perform a Cell Viability Titration: Conduct a careful dose-response curve for cell viability (e.g., using an MTS or CellTiter-Glo assay). Compare the EC50 for the viability phenotype with the IC50 for Kinase A inhibition. A large discrepancy may suggest off-target effects.
-
Issue 2: My rescue experiment with a Kinase A mutant did not reverse the phenotype observed with this compound.
This result suggests that the phenotype may not be solely dependent on the inhibition of Kinase A.
-
Troubleshooting Steps:
-
Verify Mutant Expression and Activity: Ensure that the mutant Kinase A is expressed at the expected level and is active.
-
Consider Off-Target Engagement: The phenotype could be a result of the combined inhibition of Kinase A and one or more off-targets.
-
Profile Off-Target Pathways: Investigate the signaling pathways of Kinase B and Kinase C to see if their inhibition could lead to the observed phenotype.
-
Experimental Protocols
Protocol 1: Western Blot for On-Target Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated substrate of Kinase A overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the EC50 value.
Visualizations
Caption: Signaling pathway of this compound's on-target and off-target effects.
Caption: Workflow for validating on-target effects of this compound.
Caption: Troubleshooting logic for unexpected phenotypes with this compound.
Bac-429 stability and storage conditions
This technical support center provides guidance on the stability and storage of Bac-429, an N-acyl amino acid analog that stimulates mitochondrial respiration.[1][2][3][4] The information provided is intended for researchers, scientists, and drug development professionals. Please note that specific, validated stability and storage data for this compound is limited in publicly available resources. Therefore, the following recommendations are based on general best practices for similar bioactive lipid molecules. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: While specific data for this compound is not available, similar bioactive lipids are typically stored as a lyophilized powder or in an organic solvent at -20°C or -80°C. For long-term storage, -80°C is generally recommended to minimize degradation.
Q2: What is the recommended solvent for reconstituting this compound?
A: The choice of solvent will depend on the experimental application. For in vitro studies, solvents such as DMSO, ethanol (B145695), or DMF are commonly used to create a stock solution. It is crucial to ensure the final concentration of the organic solvent is compatible with your cell culture or assay system and does not exceed a level that would cause toxicity or other off-target effects. For in vivo applications, formulation in a biocompatible vehicle such as a solution containing Tween-80, PEG, or other excipients may be necessary.
Q3: How stable is this compound in solution?
A: The stability of this compound in solution is not well-documented. As a general precaution, it is advisable to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. The stability in aqueous solutions at physiological pH is likely to be limited due to potential hydrolysis.
Q4: Is this compound sensitive to light?
A: There is no specific information regarding the light sensitivity of this compound. However, many complex organic molecules can be sensitive to light. It is good laboratory practice to store this compound, both as a solid and in solution, in amber vials or protected from light.
Q5: What are the potential degradation pathways for this compound?
A: As an N-acyl amino acid analog, this compound could be susceptible to enzymatic hydrolysis. Research has shown that similar N-acyl amino acids can be hydrolytically inactivated by the enzyme PM20D1.[5] While some unnatural analogs have been designed to be resistant to this degradation, the specific susceptibility of this compound has not been detailed in the available literature.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | 1. Degradation of this compound: Improper storage, repeated freeze-thaw cycles, or exposure to light may have caused the compound to degrade. 2. Incorrect solvent or concentration: The compound may not be fully dissolved, or the final concentration in the assay may be too low. 3. Cell line or assay variability: The response may be cell-type specific or the assay conditions may not be optimal. | 1. Use a fresh vial of this compound. Prepare fresh solutions before each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Verify the solubility of this compound in the chosen solvent. Use sonication if necessary to ensure it is fully dissolved. Re-calculate and confirm the final concentration. 3. Check the literature for appropriate cell models and assay conditions for studying mitochondrial respiration. Include positive and negative controls in your experiment. |
| Precipitation observed in solution | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer. 2. Temperature effects: The compound may be precipitating out of solution at lower temperatures. | 1. Try a different solvent or a co-solvent system to increase solubility. Prepare a more dilute stock solution. 2. Gently warm the solution to see if the precipitate redissolves. Ensure the solution is at the appropriate temperature for your experiment before use. |
| Inconsistent experimental results | 1. Inconsistent solution preparation: Variations in weighing, pipetting, or solvent addition can lead to different final concentrations. 2. Variable storage of aliquots: Inconsistent storage conditions or age of aliquots can lead to varying levels of degradation. | 1. Standardize the solution preparation protocol. Use calibrated equipment for all measurements. 2. Use aliquots of the same age for a set of experiments. Avoid using old stock solutions. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation |
| Physical Form | Lyophilized Powder | Store at -20°C for short-term and -80°C for long-term storage. |
| In Solution | Organic Solvent (e.g., DMSO, Ethanol) | Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Data not available | Best Practice: Protect from light by using amber vials or covering with foil. |
| Recommended Solvents | Data not available | General Guidance: Use high-purity, anhydrous solvents such as DMSO or ethanol for stock solutions. |
Experimental Workflow for Handling this compound
Caption: A logical workflow for the storage, preparation, and experimental use of this compound.
This compound Signaling and Degradation Overview
As this compound is known to stimulate mitochondrial respiration, a simplified diagram illustrating its proposed mechanism of action and potential degradation is presented below. It is hypothesized that N-acyl amino acids may interact with the SLC25 family of inner mitochondrial transporters.[5]
Caption: Proposed mechanism of this compound and its potential enzymatic degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Announcing the 2025 Thomas H. Maren Research Excellence Award recipients » Office of Research » College of Medicine » University of Florida [research.med.ufl.edu]
- 3. Mitochondrial Metabolism | DC Chemicals [dcchemicals.com]
- 4. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 5. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Bac-429
Disclaimer: The following content is based on a hypothetical molecule, "Inhibitor-429," as no specific information is publicly available for a scientific product named "Bac-429." The troubleshooting guides, protocols, and data provided are generalized examples for a novel signaling pathway inhibitor and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of our target protein with different batches of Inhibitor-429. What could be the cause?
A1: Inconsistent results between batches of a novel inhibitor can stem from several factors. We recommend the following troubleshooting steps:
-
Verify Compound Integrity: Ensure that each batch of Inhibitor-429 has been stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided. We recommend aliquoting the stock solution upon receipt.
-
Confirm Stock Concentration: Accurately determine the concentration of your stock solution. We recommend measuring the absorbance of the solution and using the Beer-Lambert law, with the provided extinction coefficient, to verify the concentration.
-
Assess Purity: If possible, run a sample on an HPLC to check for degradation or impurities in the problematic batch.
-
Standardize Experimental Conditions: Ensure all experimental parameters, such as cell density, passage number, serum concentration in the media, and incubation times, are kept consistent across experiments.
Q2: Our cells are showing signs of toxicity (e.g., rounding up, detaching) at the recommended working concentration of Inhibitor-429. How can we mitigate this?
A2: Cell toxicity can be a concern with any new compound. Here are some strategies to address this issue:
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Perform a Dose-Response Curve: We strongly recommend performing a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. A typical starting range would be from 0.1 nM to 10 µM.
-
Reduce Incubation Time: If the experimental design allows, try reducing the duration of exposure to Inhibitor-429.
-
Check Serum Concentration: The presence of serum proteins can sometimes mitigate compound toxicity. If you are using low-serum or serum-free media, consider if your experiment can be performed with a low percentage of serum (e.g., 2%).
-
Rule out Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture media is not exceeding a non-toxic level, typically below 0.1%.
Troubleshooting Guides
Issue: Variability in Downstream Signaling Readout
If you are observing high variability in the phosphorylation of a downstream target after treatment with Inhibitor-429, consider the following workflow:
Experimental Protocols
Protocol: Dose-Response Experiment for Inhibitor-429 using Western Blot
This protocol outlines a method to determine the IC50 of Inhibitor-429 on the phosphorylation of a target protein in a specific cell line.
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Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of Inhibitor-429 in DMSO. From this, create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO only).
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Treatment: Remove the growth media from the cells and replace it with the media containing the different concentrations of Inhibitor-429 or the vehicle control. Incubate for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for the total target protein and a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against the log of the inhibitor concentration to determine the IC50.
Data Presentation
Table 1: Example Dose-Response Data for Inhibitor-429
| Inhibitor-429 (nM) | p-Target (Normalized Intensity) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 0.1 | 0.95 | 0.07 |
| 1 | 0.82 | 0.06 |
| 10 | 0.51 | 0.04 |
| 100 | 0.15 | 0.02 |
| 1000 | 0.05 | 0.01 |
| 10000 | 0.04 | 0.01 |
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which Inhibitor-429 acts.
Bac-429 Technical Support Center: Interpreting Changes in Oxygen Consumption
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting changes in cellular oxygen consumption when using Bac-429, a novel N-acyl amino acid analog that stimulates mitochondrial respiration. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect oxygen consumption?
A1: this compound is a research chemical identified as a mitochondrial uncoupling agent.[1] Unlike inhibitors of the electron transport chain, this compound is a protonophore that transports protons across the inner mitochondrial membrane, dissipating the proton gradient. This uncoupling of oxidative phosphorylation from ATP synthesis leads to a compensatory increase in the rate of electron transport chain activity to maintain the proton-motive force, resulting in a significant increase in oxygen consumption.[2][3]
Q2: What is the expected effect of this compound on the Oxygen Consumption Rate (OCR) in a Seahorse XF Assay?
A2: Treatment with this compound is expected to increase the basal oxygen consumption rate (OCR). The magnitude of this increase will be dose-dependent and cell-type specific. In a typical Seahorse XF Cell Mito Stress Test, the addition of this compound should mimic the effect of the uncoupler FCCP, leading to a rapid increase in OCR.
Q3: How does the effect of this compound differ from an ETC inhibitor like rotenone (B1679576) or antimycin A?
A3: this compound stimulates oxygen consumption, whereas electron transport chain (ETC) inhibitors like rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) block the flow of electrons, thereby decreasing or completely halting mitochondrial oxygen consumption.
Troubleshooting Guide
Problem 1: No significant increase in OCR is observed after adding this compound.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. It is crucial to titrate the compound to find a concentration that provides maximal stimulation without inducing toxicity.[4]
-
-
Possible Cause 2: Poor cell health or low cell number.
-
Possible Cause 3: Issues with compound preparation or delivery.
-
Solution: Confirm that this compound is fully dissolved in the appropriate vehicle and that the final concentration in the well is correct. Ensure that the injection port of the Seahorse cartridge is not clogged and that the compound was successfully delivered to the well.
-
Problem 2: OCR decreases after the addition of this compound.
-
Possible Cause 1: this compound is causing cellular toxicity at the concentration used.
-
Solution: High concentrations of mitochondrial uncouplers can be toxic, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.[4] Perform a toxicity assay (e.g., LDH or Annexin V staining) in parallel with the OCR measurements. Reduce the concentration of this compound in subsequent experiments.
-
-
Possible Cause 2: Off-target effects of this compound.
-
Solution: As a novel compound, this compound may have off-target effects. Consider control experiments with other known mitochondrial uncouplers (e.g., FCCP, BAM15) to determine if the observed effect is specific to this compound.
-
Problem 3: High variability in OCR measurements between replicate wells treated with this compound.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure even cell distribution across the plate by following best practices for cell seeding.[7] After seeding, allow the plate to rest at room temperature for a period before placing it in the incubator to promote a more uniform cell monolayer.
-
-
Possible Cause 2: "Edge effects" in the microplate.
-
Solution: Edge effects can lead to temperature and evaporation gradients that affect cell metabolism. To mitigate this, avoid using the outermost wells of the microplate for experimental groups and instead fill them with media to create a humidified barrier.
-
Data Presentation
Table 1: Interpreting Changes in Key Parameters of Mitochondrial Function with this compound.
| Parameter | Expected Change with this compound | Interpretation |
| Basal Respiration | Increase | Increased proton leak across the inner mitochondrial membrane stimulates the electron transport chain. |
| ATP Production-linked OCR | Decrease | As the proton gradient is dissipated by this compound, the driving force for ATP synthase is reduced. |
| Maximal Respiration | Increase (or no change if basal is already maximal) | This compound forces the electron transport chain to work at or near its maximum capacity. |
| Spare Respiratory Capacity | Decrease | The difference between maximal and basal respiration will decrease as basal respiration increases towards the maximal rate. |
| Proton Leak | Increase | This is the direct effect of the uncoupling agent. |
Table 2: Hypothetical OCR Data from a Seahorse XF Cell Mito Stress Test with this compound.
| Treatment Group | Basal OCR (pmol/min) | OCR after Oligomycin (pmol/min) | OCR after this compound (pmol/min) | OCR after Rotenone/Antimycin A (pmol/min) |
| Vehicle Control | 100 ± 5 | 30 ± 3 | 250 ± 15 | 10 ± 2 |
| This compound (X µM) | 200 ± 10 | 35 ± 4 | 260 ± 20 | 12 ± 3 |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test for Adherent Cells Treated with this compound
This protocol is adapted from standard Agilent Seahorse XF protocols.[8]
Materials:
-
Adherent cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP (as a positive control), Rotenone/Antimycin A
-
Non-CO2 incubator at 37°C
Procedure:
-
Day 1: Cell Seeding
-
Harvest and count cells. Resuspend cells in their growth medium at a pre-determined optimal density.
-
Seed cells in the Seahorse XF Cell Culture Microplate.
-
Incubate overnight in a CO2 incubator at 37°C.
-
Hydrate the Seahorse XF Sensor Cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.
-
-
Day 2: Assay
-
Prepare the assay medium (Seahorse XF Base Medium with supplements) and warm to 37°C.
-
Wash the cells with the assay medium and replace the growth medium with the assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare stock solutions of this compound and other compounds in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The assay will measure baseline OCR, followed by sequential injections of this compound (or vehicle), oligomycin, FCCP (optional, as this compound is the uncoupler of interest), and rotenone/antimycin A.
-
Visualizations
Caption: Mechanism of this compound as a mitochondrial uncoupler.
Caption: Experimental workflow for a Seahorse XF assay with this compound.
Caption: Troubleshooting logic for a lack of response to this compound.
References
- 1. Mitochondrial Uncoupling Proteins: Subtle Regulators of Cellular Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncoupler - Wikipedia [en.wikipedia.org]
- 3. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. biotech.cornell.edu [biotech.cornell.edu]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Cytotoxicity Assessment of Novel Compounds in Primary Cells
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of novel compounds, such as Compound-X, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting a cytotoxicity assessment of Compound-X in primary cells?
A1: Before initiating cytotoxicity experiments, it is crucial to:
-
Characterize Primary Cells: Ensure the health and viability of your primary cells. Unhealthy or high-passage cells can be more susceptible to stress, leading to variable results.[1]
-
Compound-X Solubility: Determine the optimal solvent for Compound-X and its solubility limit in your culture medium. The solvent itself should be tested for any cytotoxic effects by including a vehicle control in your experiments.[1]
-
Assay Selection: Choose at least two cytotoxicity assays based on different cellular mechanisms to obtain a comprehensive understanding of Compound-X's effect.[1] Common assays include those that measure metabolic activity (e.g., MTT) and membrane integrity (e.g., LDH).[2]
Q2: My results show high variability between replicate wells. What could be the cause?
A2: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well. Excessive pipetting during cell seeding can also cause variability.[3]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of Compound-X.[1][4] It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or medium without cells and use the inner wells for the experiment.[1]
-
Inconsistent Compound Distribution: Thoroughly mix the culture medium after adding the Compound-X stock solution to ensure a uniform concentration in each well.[1]
Q3: The cytotoxicity of Compound-X seems to differ when I use different primary cell types. Why is this?
A3: Primary cells have diverse metabolic rates and sensitivities to external stimuli.[5] Different primary cell types will respond differently to the same compound due to variations in protein expression, signaling pathways, and metabolic activity. Therefore, it is essential to optimize experimental conditions for each primary cell type.
Q4: How do I distinguish between a cytotoxic and a cytostatic effect of Compound-X?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between these, you can:
-
Use Multiple Assays: Combine a metabolic activity assay (like MTT), which can indicate a decrease in proliferation or cell death, with an assay that specifically measures cell death, such as an LDH release assay that quantifies membrane integrity loss.[2][6]
-
Cell Counting: Monitor the total number of viable cells over the course of the experiment. A cytostatic effect will result in a plateau of cell numbers, whereas a cytotoxic effect will lead to a decrease in the viable cell count.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Signal in Control Wells | Reagent Contamination | Use fresh, sterile reagents and aliquot them to minimize contamination risk.[1] |
| High Endogenous Enzyme Activity in Serum | Test the LDH activity of the serum-containing medium without cells. If high, consider reducing the serum concentration or using a serum-free medium for the assay period.[5] | |
| Phenol (B47542) Red Interference | Culture medium containing phenol red can quench fluorescence or alter absorbance readings. Use phenol red-free medium for the assay.[4] | |
| Low or No Signal in Positive Control | Low Cell Density | Increase the cell seeding density to ensure a detectable signal.[5] |
| Insufficient Incubation Time | Optimize the incubation time with Compound-X and with the assay reagents. | |
| Assay Interference | Compound-X may directly inhibit the assay enzyme (e.g., mitochondrial dehydrogenases in MTT assay) or interfere with the detection method (e.g., colorimetric or fluorescent readout). Run cell-free controls with the compound and assay reagents to check for interference.[1] | |
| Inconsistent Results Across Experiments | Variation in Primary Cell Passages | Use primary cells within a consistent and low passage number range for all experiments. |
| Fluctuations in Incubator Conditions | Regularly check and maintain stable CO2 levels, temperature, and humidity in the incubator.[1] | |
| Inconsistent Pipetting | Calibrate pipettes regularly and use consistent pipetting techniques, especially for serial dilutions of Compound-X. |
Experimental Protocols
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant.[7]
Materials:
-
96-well clear-bottom tissue culture plates
-
Primary cells in culture
-
Compound-X
-
LDH assay kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis solution (e.g., 10X Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound-X in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Compound-X.
-
Controls: Include the following controls on each plate:[4]
-
Untreated Control: Cells with fresh culture medium only.
-
Vehicle Control: Cells with medium containing the same concentration of the solvent used to dissolve Compound-X.[1]
-
Maximum LDH Release Control: Cells treated with lysis solution to induce 100% cell death.[4]
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for a duration appropriate for your experimental design (e.g., 24-72 hours).[4]
-
Assay:
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.[8]
-
Add the LDH assay reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes).
-
Add the stop solution to each well.
-
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[7]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Absorbance - Vehicle Control Absorbance)] x 100
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[2]
Materials:
-
96-well tissue culture plates
-
Primary cells in culture
-
Compound-X
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the LDH assay protocol.
-
MTT Addition: After the treatment incubation period, add a specific volume of MTT reagent to each well (e.g., 10 µL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Data Presentation
Table 1: LDH Cytotoxicity Assay Parameters
| Parameter | Description | Recommended Value |
| Seeding Density | Number of cells per well | Varies by cell type; optimize for 70-80% confluency at the time of assay |
| Incubation Time | Duration of compound exposure | 24, 48, or 72 hours[4] |
| Wavelength | Absorbance reading wavelength | 490 nm[7] |
| Controls | Necessary experimental controls | Untreated, Vehicle, Maximum Release, Background[4] |
Table 2: MTT Assay Parameters
| Parameter | Description | Recommended Value |
| Seeding Density | Number of cells per well | Varies by cell type; optimize for 70-80% confluency at the time of assay |
| Incubation Time | Duration of compound exposure | 24, 48, or 72 hours |
| MTT Incubation | Time for formazan crystal formation | 2-4 hours |
| Wavelength | Absorbance reading wavelength | 570 nm |
| Controls | Necessary experimental controls | Untreated, Vehicle, Background |
Visualizations
Caption: General workflow for cytotoxicity assessment in primary cells.
Caption: A generic signaling pathway for chemical-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Bac-429 interference with common laboratory assays
Welcome to the technical support center for Bac-429. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential interferences of this compound with common laboratory assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the tyrosine kinase, Receptor Interacting Protein Kinase 2 (RIPK2). It is currently under investigation for its potential therapeutic applications in inflammatory diseases and certain cancers. By inhibiting RIPK2, this compound blocks downstream signaling pathways, such as NF-κB activation, which are crucial for inflammatory responses.
Q2: I am observing high background in my ELISA assay when using this compound. What could be the cause?
A2: High background in ELISA assays can be caused by several factors when using this compound.[1][2] One common reason is the intrinsic properties of the compound itself. This compound has been observed to exhibit non-specific binding to plastic surfaces and proteins, which can lead to elevated background signals. Additionally, ensure that your washing steps are sufficient to remove any unbound compound.[3]
Q3: My Western blot results show unexpected bands after treating cells with this compound. How can I troubleshoot this?
A3: The appearance of unexpected bands in a Western blot can be due to several reasons.[4][5] this compound, as a kinase inhibitor, can induce cellular stress or off-target effects that may lead to protein degradation or modification, resulting in bands at lower or higher molecular weights than expected.[4][6] It is also possible that the primary or secondary antibodies are showing some cross-reactivity.[5][7] To troubleshoot, it is recommended to use fresh samples, include protease and phosphatase inhibitors in your lysis buffer, and optimize your antibody concentrations.[4][6]
Q4: I am seeing a decrease in signal in my PCR/qPCR assay in the presence of this compound. Is this expected?
A4: Yes, a decrease in signal in PCR or qPCR assays can be an issue with certain small molecules.[8][9] this compound has been shown to inhibit the activity of DNA polymerase at higher concentrations.[10][11] This inhibitory effect can lead to a reduction in amplification efficiency and, consequently, a weaker signal.[12]
Q5: My cell-based assays are showing inconsistent results with this compound. What should I consider?
A5: Inconsistent results in cell-based assays can be attributed to the inherent properties of this compound. The compound exhibits autofluorescence, which can interfere with assays that use fluorescent readouts (e.g., GFP reporter assays, immunofluorescence).[13][14][15][16] Furthermore, at certain concentrations, this compound can have cytotoxic effects, which may impact cell viability and proliferation assays.[17][18][19][20] It is crucial to determine the optimal non-toxic concentration range for your specific cell line and assay.
Troubleshooting Guides
ELISA Assay Interference
| Problem | Potential Cause | Recommended Solution |
| High Background | Non-specific binding of this compound to the plate or blocking proteins.[2] | Increase the number and duration of wash steps.[3] Consider adding a detergent like Tween-20 to your wash buffer. Test different blocking buffers (e.g., BSA, non-fat dry milk).[6] |
| Weak or No Signal | This compound interfering with the antibody-antigen interaction. | Perform a spike and recovery experiment to determine if the sample matrix is causing interference. Ensure that this compound is not inhibiting the HRP enzyme if using an HRP-conjugated secondary antibody.[3] |
Western Blot Assay Interference
| Problem | Potential Cause | Recommended Solution |
| Unexpected Bands | Protein degradation or modification induced by this compound.[4] | Use fresh cell lysates and add protease and phosphatase inhibitors to the lysis buffer.[6] |
| Cross-reactivity of antibodies.[7] | Optimize primary and secondary antibody concentrations. Use highly cross-adsorbed secondary antibodies.[5] | |
| Blurry Bands | High voltage during gel electrophoresis or issues with buffer preparation.[4] | Run the gel at a lower voltage for a longer duration. Prepare fresh running and transfer buffers.[4] |
PCR/qPCR Assay Interference
| Problem | Potential Cause | Recommended Solution |
| Reduced Signal/Inhibition | This compound inhibiting DNA polymerase activity.[10][11] | Determine the inhibitory concentration of this compound in your PCR reaction. If possible, dilute the sample to reduce the inhibitor concentration.[8] |
| Consider adding PCR enhancers such as BSA to your reaction mix, as BSA can bind to some inhibitors and prevent them from interfering with the polymerase.[10] |
Cell-Based Assay Interference
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence of this compound.[13][14][15][16] | Include an "unstained" or "no substrate" control to measure the baseline autofluorescence.[21] If possible, use red-shifted fluorophores for detection as autofluorescence is often lower at higher wavelengths.[14][15] |
| Inconsistent Viability Results | Cytotoxicity of this compound.[17][18][20] | Perform a dose-response curve to determine the GI50 (concentration for 50% maximal inhibition of cell proliferation) for your cell line.[22] Use a concentration of this compound that is effective for inhibiting the target without causing significant cell death. |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on ELISA Background
-
Coat a 96-well ELISA plate with your capture antibody according to your standard protocol.
-
Block the plate with your chosen blocking buffer.
-
Prepare a serial dilution of this compound in your assay buffer, starting from your highest experimental concentration.
-
Add the this compound dilutions to the wells. Include wells with assay buffer only as a negative control.
-
Incubate for the same duration as your sample incubation step.
-
Wash the plate according to your standard protocol.
-
Add the detection antibody, followed by the substrate.
-
Read the absorbance and compare the signal from the this compound containing wells to the negative control wells.
Protocol 2: Assessing this compound Interference in qPCR
-
Set up your standard qPCR reaction mix with primers and probe for your target gene.
-
Prepare a serial dilution of this compound in nuclease-free water.
-
Add the this compound dilutions to your qPCR reactions. Include a no-compound control.
-
Add a constant amount of your template DNA to each reaction.
-
Run the qPCR program.
-
Analyze the Ct values. A significant increase in the Ct value in the presence of this compound indicates inhibition.
Visualizations
Caption: this compound inhibits the RIPK2 signaling pathway.
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 3. jacksonimmuno.com [jacksonimmuno.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. licorbio.com [licorbio.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. What Are PCR Inhibitors? - LubioScience [lubio.ch]
- 9. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. bioclone.net [bioclone.net]
- 12. ovid.com [ovid.com]
- 13. biotium.com [biotium.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. southernbiotech.com [southernbiotech.com]
- 16. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Long-term stability of Bac-429 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Bac-429 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For long-term storage, it is recommended to store this compound stock solutions in anhydrous DMSO at -20°C or -80°C.[1] Aliquoting the stock solution into single-use vials is crucial to minimize freeze-thaw cycles and reduce the risk of water absorption, which can lead to compound degradation.[2][3] For short-term storage (a few hours), refrigeration at 4°C may be acceptable, but prolonged storage at this temperature or room temperature is not advised.[1][4]
Q2: What is the expected shelf-life of this compound in DMSO under ideal conditions?
A2: The stability of any compound in DMSO is highly dependent on its specific chemical structure.[3] However, studies on large compound libraries have shown that a significant percentage of small molecules remain stable in DMSO for extended periods when stored properly. For instance, one study demonstrated that 85% of compounds in a DMSO/water mixture were stable for up to 2 years at 4°C.[5] Another study indicated that many compounds are stable for at least 15 weeks at 40°C in an accelerated stability study, suggesting good long-term stability at lower temperatures.[6] To ensure the integrity of your experiments, it is best practice to periodically assess the stability of your this compound stock solution, especially if it has been stored for a long time.
Q3: How can I tell if my this compound solution in DMSO has degraded?
A3: Visual inspection can sometimes reveal signs of degradation, such as a change in color or the appearance of precipitate.[1][2] However, chemical degradation can occur without any visible changes. The most reliable way to assess the integrity of your this compound solution is through analytical methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to check for the appearance of degradation products and to quantify the remaining parent compound.[7][8] A noticeable decrease in the biological activity of the compound in your assays compared to a freshly prepared solution can also be an indicator of degradation.[2]
Q4: How many times can I freeze and thaw my this compound DMSO stock solution?
A4: While it is best to minimize freeze-thaw cycles, some studies have shown that many compounds can withstand a limited number of cycles without significant degradation. For example, one study found no significant compound loss after 11 freeze-thaw cycles for a diverse set of compounds.[6][9] Another study subjected compounds to 25 freeze-thaw cycles to assess stability.[7] However, the sensitivity to freeze-thaw cycles is compound-specific.[3] Therefore, it is highly recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.[2]
-
Aliquot the new stock solution into single-use vials to prevent future degradation.
-
Run a parallel experiment comparing the activity of the fresh stock solution with your older stock.
-
If the fresh stock restores the expected activity, discard the old stock.
-
-
-
Possible Cause 2: Precipitation of the compound in cell culture media.
-
Troubleshooting Steps:
-
When diluting the DMSO stock into your aqueous cell culture medium, ensure rapid and thorough mixing.[2]
-
Visually inspect the final working solution for any signs of cloudiness or visible particles, which could indicate precipitation.[2]
-
Consider using a serial dilution approach to minimize the direct addition of a highly concentrated DMSO stock to the aqueous medium.[2]
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cell toxicity.
-
-
Issue 2: Visible precipitate in the DMSO stock solution after thawing.
-
Possible Cause: Incomplete dissolution or precipitation upon freezing.
-
Troubleshooting Steps:
-
Before use, ensure the compound is fully redissolved after thawing.[4]
-
This can be achieved by vortexing the vial thoroughly.
-
Gentle warming of the solution to room temperature may also aid in redissolution.[2]
-
If the precipitate does not redissolve, it may indicate that the compound has degraded or that the concentration is above its solubility limit in DMSO at that temperature.
-
-
Data on Compound Stability in DMSO
The following tables summarize general findings on the stability of small molecules in DMSO under various conditions.
Table 1: Effect of Storage Temperature and Water Content on Compound Stability
| Storage Condition | Duration | Observation | Reference |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds were stable. | [5] |
| 40°C (accelerated study) | 15 weeks | Most compounds were stable. | [6] |
| Room Temperature | 5 months | No significant difference in recovery between glass and polypropylene (B1209903) containers. | [6] |
| Varied (with/without water & oxygen) | 15 weeks at 40°C | Water is a more significant factor in causing compound loss than oxygen. | [6] |
Table 2: Influence of Freeze-Thaw Cycles on Compound Stability
| Number of Cycles | Storage Temperature | Observation | Reference |
| 11 | -15°C | No significant compound loss was observed. | [6][9] |
| 25 | 4°C | Study designed to determine the maximum number of tolerable cycles. | [7] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time using HPLC-MS.
1. Preparation of Stock Solution:
- Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
- Vortex thoroughly to ensure complete dissolution.
- Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
2. Time-Zero (T0) Sample Preparation:
- In a clean vial, take an aliquot of the this compound stock solution.
- If using an internal standard (recommended), add an equal volume of a stable internal standard stock solution.
- Dilute the mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).
- Vortex the sample and transfer it to an autosampler vial. This sample represents the initial concentration and purity of the compound.
3. Incubation and Sampling:
- Store the aliquots of the this compound stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).
- At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each storage condition.
- Prepare the samples for LC-MS analysis as described in step 2.
4. LC-MS Analysis:
- Analyze the samples using a validated HPLC-MS method. The method should be able to separate this compound from any potential degradation products.
- Monitor the peak area of this compound and any new peaks that appear over time.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
- The formula to use is: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100.
- Plot the % Remaining against time to visualize the degradation profile under each storage condition.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
References
- 1. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Mitochondrial Uncouplers: Bac-429 (BAM15) vs. a Panel of Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bac-429, also known as BAM15, with other widely used mitochondrial uncouplers. The following sections detail the performance of these compounds, supported by experimental data, and provide comprehensive protocols for key assays to facilitate reproducible research.
Introduction to Mitochondrial Uncoupling
Mitochondrial uncouplers are molecules that disrupt oxidative phosphorylation by dissociating substrate oxidation from ATP synthesis.[1] They achieve this by transporting protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to generate ATP.[1][2] This process increases the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the proton leak.[3][4] While this can be a mechanism of cellular toxicity, controlled mitochondrial uncoupling is being explored for its therapeutic potential in various diseases, including metabolic disorders and cancer.[5][6]
This compound (BAM15) is a novel mitochondrial protonophore uncoupler that has demonstrated a superior experimental profile compared to classical uncouplers like FCCP and DNP.[2][3] It exhibits a wider effective concentration range and lower cytotoxicity, making it a valuable tool for studying mitochondrial bioenergetics and a promising candidate for therapeutic development.[7][8]
Comparative Performance of Mitochondrial Uncouplers
The efficacy and safety of mitochondrial uncouplers are critical parameters for their use in research and drug development. This section provides a quantitative comparison of this compound (BAM15) with other common uncouplers based on their effect on mitochondrial respiration and cellular viability.
Oxygen Consumption Rate (OCR)
The ability of an uncoupler to stimulate mitochondrial respiration is a key indicator of its potency. The following table summarizes the half-maximal effective concentration (EC50) for stimulating OCR and the maximum OCR achieved for various uncouplers in different cell lines.
| Compound | Cell Line | OCR EC50 (µM) | Maximum OCR (% of Basal) | Reference |
| BAM15 | CHO-K1 | 0.32 | ~333% | [3] |
| BAM15 | L6 Myoblasts | 0.27 | Not Specified | |
| FCCP | CHO-K1 | Not Specified | ~260% | [3] |
| FCCP | As4.1 & Calu-6 | <10 (IC50) | Not Specified | [6] |
| DNP | CHO-K1 | 17 | ~243% | [3] |
| ES9 | CHO-K1 | 1.6 | Not Specified | [3] |
| OPC-163493 | CHO-K1 | 1 | ~260% | [3] |
Note: A lower EC50 value indicates higher potency. The maximum OCR represents the peak respiratory capacity induced by the uncoupler before inhibitory effects may occur at higher concentrations.
Cellular Viability and Cytotoxicity
A crucial advantage of a mitochondrial uncoupler for therapeutic consideration is a wide therapeutic window, meaning a large difference between the effective concentration and the concentration that causes cell death. The following table presents the half-maximal inhibitory concentration (IC50) for cytotoxicity for several uncouplers.
| Compound | Cell Line | Cytotoxicity IC50 (µM) | Assay | Reference |
| BAM15 | Vero Cells | 27.07 | Not Specified | [1] |
| FCCP | As4.1 & Calu-6 | <10 | Not Specified | [6] |
| DNP | Lung Cancer Cells | ~200 | Not Specified | [6] |
| Niclosamide | HepG2 | 31.91 | MTT Assay | [6] |
| Oxyclozanide | BD140A | 120 | qHTS | [6] |
Note: A higher IC50 value indicates lower cytotoxicity.
Mechanism of Action: A Signaling Pathway
Mitochondrial uncouplers act by disrupting the electrochemical proton gradient across the inner mitochondrial membrane. This has several downstream consequences on cellular signaling and metabolism.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of mitochondrial uncoupler performance.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Cell Mito Stress Test is a standard method for measuring mitochondrial respiration in real-time.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined density and incubate overnight in a standard CO2 incubator.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Assay Preparation: On the day of the assay, remove the growth medium from the cells, wash with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and add the final volume of assay medium. Place the cell plate in a 37°C non-CO2 incubator for one hour.
-
Compound Loading: Prepare stock solutions of the uncoupler of interest (e.g., BAM15, FCCP), oligomycin, and a mixture of rotenone and antimycin A. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the sensor cartridge and the cell plate into the Seahorse XF Analyzer. The instrument will measure basal OCR before sequentially injecting the compounds to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[7][9]
Measurement of Mitochondrial Membrane Potential
The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is commonly used to assess mitochondrial membrane potential (Δψm).
Protocol:
-
Cell Culture: Culture cells on coverslips or in multi-well plates.
-
Treatment: Treat cells with the desired concentrations of the mitochondrial uncoupler for the specified duration. A positive control group treated with a high concentration of FCCP (e.g., 10 µM) should be included to induce complete depolarization.
-
TMRM Staining: Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add the TMRM working solution (typically 20-200 nM in serum-free medium) and incubate for 20-30 minutes at 37°C, protected from light.[10]
-
Washing: Aspirate the TMRM solution and wash the cells twice with pre-warmed PBS.
-
Imaging and Analysis: Image the cells using a fluorescence microscope or analyze by flow cytometry. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.[11][12]
Measurement of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the mitochondrial uncouplers for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Mitochondrial Toxicity Screening and Multi-Parametric Data Analysis | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Comparative Guide to Mitochondrial Uncouplers: FCCP vs. Next-Generation Alternatives
Introduction
Mitochondrial uncouplers are invaluable tools in metabolic research, allowing for the study of respiratory chain function, ATP synthesis, and proton motive force. These molecules dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis and leading to a maximal oxygen consumption rate. For decades, Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) has been the most widely used chemical uncoupler.
This guide provides a detailed comparison between the classical uncoupler, FCCP, and emerging next-generation alternatives, exemplified by BAM15. While the query specified "Bac-429," this compound is not found in publicly available scientific literature as a mitochondrial uncoupler. Therefore, we are using BAM15 (N5,N6-bis(2-fluorophenyl)-oxadiazolo[3,4-b]pyrazine-5,6-diamine) as a representative of a modern, well-characterized alternative that addresses some of FCCP's known limitations. This comparison will focus on mechanism, efficacy, cytotoxicity, and experimental application.
Mechanism of Action: Proton Shuttling
Both FCCP and BAM15 act as protonophores, or proton shuttles, but their efficiency and off-target effects differ. They pick up protons from the acidic intermembrane space and release them into the more alkaline mitochondrial matrix, bypassing ATP synthase. This process dissipates the proton motive force that drives ATP production.
FCCP is a classic protonophore that, upon protonation in the intermembrane space, becomes neutral and diffuses across the inner membrane. After releasing its proton into the matrix, the resulting anion returns to the intermembrane space, driven by the positive membrane potential. BAM15 functions similarly but exhibits a different chemical structure, which is believed to contribute to its lower toxicity and higher mitochondrial specificity.
Comparative Efficacy of N-Acyl Amino Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various N-acyl amino acids (NAAAs) based on available experimental data. As the specific compound "Bac-429" could not be identified in publicly available scientific literature, this guide focuses on a range of well-characterized endogenous and synthetic N-acyl amino acids.
N-acyl amino acids are a class of endogenous lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid.[1][2] These molecules are involved in a variety of physiological processes and are being explored as potential therapeutic agents for conditions such as pain, inflammation, and metabolic disorders.[2][3] Their efficacy is determined by their affinity and activity at various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels.[1][4]
Data Presentation: Efficacy of N-Acyl Amino Acids at Various Targets
The following tables summarize the quantitative data on the efficacy of selected N-acyl amino acids at different molecular targets. This data, primarily presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, allows for a direct comparison of the potency of these compounds.
Table 1: Inhibitory Activity of N-Acyl Amino Acids on Glycine (B1666218) Transporter 2 (GlyT2)
| Compound | Amino Acid Head Group | Acyl Chain | IC50 (nM) for human GlyT2a | Reference |
| Oleoyl-L-lysine | L-Lysine | Oleoyl (C18:1) | 25.5 | [5] |
| Oleoyl-D-lysine | D-Lysine | Oleoyl (C18:1) | 48.3 | [5] |
| Oleoyl-L-arginine | L-Arginine | Oleoyl (C18:1) | 47.9 | [6] |
| Oleoyl-L-histidine | L-Histidine | Oleoyl (C18:1) | 130 | [6] |
| N-Oleoyl glycine (NOGly) | Glycine | Oleoyl (C18:1) | 500 | [6] |
| N-Arachidonoyl glycine (NAGly) | Glycine | Arachidonoyl (C20:4) | ~9000 | [6] |
| N-Arachidonoyl L-alanine | L-Alanine | Arachidonoyl (C20:4) | ~9000 | [6] |
Table 2: Agonist Activity of N-Acyl Amino Acids at G Protein-Coupled Receptors (GPCRs)
| Compound | Target GPCR | EC50 | Reference |
| N-Arachidonoyl glycine (NAGly) | GPR18 | 20 nM (adenylyl cyclase inhibition) | [5] |
| N-Oleoyldopamine (OLDA) | GPR119 | Comparable to Oleoylethanolamide | [2] |
| N-Docosahexaenoyl dopamine (B1211576) (DHA-DA) | GPR55 | ~6 µM (cytotoxicity in PC12 cells) | [1] |
| N-Arachidonoyl dopamine (NADA) | GPR55 | - | [1] |
| Oleoylethanolamide (OEA) | GPR119 | Low micromolar potency | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of N-acyl amino acids.
Protocol 1: GlyT2 Inhibition Assay in Xenopus laevis Oocytes
This protocol is widely used to determine the inhibitory potency of compounds on the glycine transporter 2.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from mature female Xenopus laevis frogs.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding for human GlyT2.
-
Incubate the injected oocytes for 2-5 days to allow for protein expression.[5]
2. [³H]-Glycine Uptake Assay:
-
Place individual oocytes in a multi-well plate.
-
Pre-incubate the oocytes with varying concentrations of the N-acyl amino acid derivative for a specified time in a suitable buffer (e.g., Krebs-Ringer-HEPES).[5]
-
Initiate glycine uptake by adding a solution containing a fixed concentration of [³H]-glycine and the corresponding concentration of the inhibitor.
-
After a short incubation period (e.g., 10-20 minutes), stop the uptake by washing the oocytes with ice-cold buffer.[5]
-
Lyse the oocytes and measure the incorporated radioactivity using liquid scintillation counting.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for GlyT2 Inhibition Assay.
Protocol 2: GPCR Activation Assay (cAMP Measurement)
This protocol is used to determine the agonist activity of N-acyl amino acids on Gs-coupled GPCRs like GPR119.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or CHO) in appropriate media.
-
Stably or transiently transfect the cells with a plasmid encoding the GPCR of interest (e.g., human GPR119).
2. cAMP Accumulation Assay:
-
Seed the transfected cells in a multi-well plate.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the N-acyl amino acid agonist to the wells.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Determine the EC50 value by plotting the cAMP concentration against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
N-acyl amino acids exert their biological effects by modulating various signaling pathways. The diagrams below illustrate the key signaling cascades activated by certain N-acyl amino acids.
GPR119 Signaling Pathway
N-oleoyldopamine and oleoylethanolamide are known agonists of GPR119, a Gs-coupled receptor.[2][7] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to enhanced insulin (B600854) and incretin (B1656795) (GLP-1) secretion, respectively, making it a target for type 2 diabetes treatment.[3][8]
GPR119 Signaling Cascade.
GPR55 Signaling Pathway
N-acyl dopamines, such as N-docosahexaenoyl dopamine (DHA-DA), have been shown to activate GPR55.[1] The signaling of GPR55 is complex and can involve multiple G proteins, including Gαq and Gα12/13, leading to downstream activation of Phospholipase C (PLC) and RhoA.[4] In some cancer cell lines, over-stimulation of this pathway has been linked to apoptosis via neuronal nitric oxide synthase (nNOS).[1]
GPR55 Signaling Cascade.
References
- 1. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytoprotective effects of oleoylethanolamide in insulin-secreting cells do not require activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mitochondrial-Specific Effects: A Comparative Guide to MitoQ and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Bac-429" did not yield information on a compound with mitochondrial-specific effects. Therefore, this guide utilizes MitoQ , a well-researched mitochondria-targeted antioxidant, as a representative compound to illustrate the principles of validating mitochondrial specificity and to provide a comparative framework against other relevant alternatives.
Introduction
The mitochondrion, as the central hub of cellular metabolism and a primary site of reactive oxygen species (ROS) production, is a critical target in a multitude of pathologies. The development of therapies that specifically target mitochondrial dysfunction holds immense promise. Mitoquinone (B1252181) (MitoQ) has emerged as a benchmark mitochondria-targeted antioxidant, extensively studied for its ability to mitigate oxidative stress at its source. This guide provides a comprehensive comparison of MitoQ with other mitochondrial modulators, namely Coenzyme Q10 (CoQ10) and MitoTEMPO, supported by experimental data and detailed protocols to aid in the validation of mitochondrial-specific effects.
Comparative Analysis of Mitochondrial Modulators
The efficacy of mitochondria-targeted compounds hinges on their ability to accumulate within the mitochondria and exert a specific biological effect. The following tables summarize the quantitative data comparing MitoQ, its non-targeted counterpart CoQ10, and the mitochondria-targeted superoxide (B77818) scavenger, MitoTEMPO.
| Table 1: Bioavailability and Mitochondrial Accumulation | ||
| Compound | Key Feature | Reported Efficacy |
| MitoQ | Triphenylphosphonium (TPP+) cation facilitates accumulation within the negatively charged mitochondrial matrix. | Accumulates in mitochondria up to 1,000-fold more than non-targeted antioxidants.[1] |
| Coenzyme Q10 | Non-targeted, fat-soluble molecule with poor bioavailability. | A very small percentage of orally ingested CoQ10 reaches the mitochondria.[2] |
| MitoTEMPO | TPP+ cation conjugated to a superoxide dismutase (SOD) mimetic (TEMPO). | Accumulates several hundred-fold within mitochondria.[3] |
| Table 2: Efficacy in Mitigating Oxidative Stress | ||
| Compound | Metric | Result |
| MitoQ vs. CoQ10 | Reduction of mitochondrial hydrogen peroxide levels in middle-aged men (20mg MitoQ vs. 200mg CoQ10 for 6 weeks). | MitoQ was 24% more effective than CoQ10 at reducing hydrogen peroxide levels under stress conditions.[4] |
| Increase in catalase (an antioxidant enzyme) expression. | MitoQ supplementation increased catalase levels by 36%, while CoQ10 did not.[2] | |
| MitoQ | Improvement in arterial dilation in older adults. | 42% improvement after six weeks of treatment.[5] |
| MitoTEMPO | Reduction of angiotensin II-induced endothelial mitochondrial superoxide. | Effectively decreased mitochondrial superoxide, inhibited total cellular superoxide, and restored nitric oxide bioavailability.[6] |
| Table 3: Effects on Cellular Respiration | ||
| Compound | Cell Type | Effect on Oxygen Consumption Rate (OCR) & Extracellular Acidification Rate (ECAR) |
| MitoQ | Melanoma cells | Reduced basal respiration and increased ECAR.[7] |
| MitoTEMPO | Melanoma cells | Did not influence mitochondrial respiration but increased ECAR.[7] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated through their interaction with key cellular signaling pathways involved in oxidative stress response and inflammation.
MitoQ's Dual Action: Nrf2 Activation and NLRP3 Inflammasome Inhibition
MitoQ has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[8][9] By promoting the translocation of Nrf2 to the nucleus, MitoQ upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][10] Concurrently, by reducing mitochondrial ROS (mtROS), MitoQ can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to inflammation.[11][12][13]
MitoTEMPO's Specific Action as a Superoxide Dismutase Mimetic
MitoTEMPO's mechanism is more targeted. It acts as a superoxide dismutase (SOD) mimetic, specifically catalyzing the dismutation of superoxide radicals into hydrogen peroxide, which is then neutralized by other antioxidant enzymes like catalase and glutathione (B108866) peroxidase.[1]
References
- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitoq.com [mitoq.com]
- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mitochondrially targeted antioxidant MitoQ protects the intestinal barrier by ameliorating mitochondrial DNA damage via the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant mitoquinone suppresses benign prostatic hyperplasia by regulating the AR–NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antioxidant mitoquinone ameliorates EtOH-LPS induced lung injury by inhibiting mitophagy and NLRP3 inflammasome activation [frontiersin.org]
- 13. Regulatory effect of mitoQ on the mtROS-NLRP3 inflammasome pathway in leptin-pretreated BEAS-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Bac-429 Treatment
For researchers, scientists, and drug development professionals investigating the novel mitochondrial respiration stimulator Bac-429, establishing a robust experimental design with appropriate controls is paramount to generating reproducible and interpretable data. This guide provides a comparative framework for selecting control experiments when evaluating the efficacy and mechanism of action of this compound, a putative mitochondrial uncoupler.
Comparison of this compound with Alternative Mitochondrial Uncouplers
This compound is an N-acyl amino acid analog that stimulates mitochondrial respiration, likely by acting as a mitochondrial uncoupler.[1] Mitochondrial uncouplers dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This effect can be harnessed for therapeutic purposes in metabolic diseases.
To properly characterize the effects of this compound, it is essential to compare its performance against well-established alternatives. The choice of comparator will depend on the specific research question.
| Comparator | Class | Mechanism of Action | Key Considerations |
| Vehicle Control (e.g., DMSO) | Negative Control | Solvent for this compound; should have no biological effect at the concentration used. | Essential for all experiments to control for effects of the solvent. |
| FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone) | Chemical Uncoupler (Protonophore) | A classical and potent protonophore that transports protons across the inner mitochondrial membrane. | Widely used as a positive control for maximal uncoupling; can be toxic at higher concentrations.[2][3][4][5] |
| DNP (2,4-Dinitrophenol) | Chemical Uncoupler (Protonophore) | A well-characterized protonophore historically used for weight loss, but with a narrow therapeutic window.[2][4][6] | Useful for historical comparison and studies on the therapeutic potential and risks of uncoupling. |
| BAM15 | Chemical Uncoupler (Protonophore) | A novel protonophore with reported efficacy in reversing diet-induced obesity and insulin (B600854) resistance in mice without significant toxicity at effective doses. | A relevant comparator for preclinical therapeutic studies, potentially offering a better safety profile than classical uncouplers. |
| UCP1 (Uncoupling Protein 1) Overexpression | Genetic/Physiological Uncoupler | Endogenous protein that mediates non-shivering thermogenesis by uncoupling respiration. | Represents a more physiologically relevant form of uncoupling; useful for target validation and understanding the physiological consequences of uncoupling.[3] |
Key Experimental Assays and Expected Outcomes
The following table summarizes key in vitro experiments to characterize this compound and its comparators.
| Experiment | Parameter Measured | Expected Outcome with this compound/Uncouplers |
| Seahorse XF Mitochondrial Stress Test | Oxygen Consumption Rate (OCR) | Increased basal and maximal respiration; OCR insensitive to oligomycin. |
| Mitochondrial Membrane Potential Assay (e.g., TMRM, JC-1) | Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent decrease in ΔΨm. |
| ATP Production Assay | Cellular ATP Levels | Decrease in ATP levels, particularly the fraction derived from oxidative phosphorylation. |
| Reactive Oxygen Species (ROS) Assay (e.g., MitoSOX) | Mitochondrial ROS Production | Variable; mild uncoupling can decrease ROS, while excessive uncoupling may increase it. |
| AMPK Activation Assay (Western Blot for p-AMPK) | Activation of AMP-activated protein kinase | Increased phosphorylation of AMPK due to decreased ATP levels. |
Experimental Protocols
Seahorse XF Mitochondrial Stress Test
This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing insights into mitochondrial function.
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound, FCCP (positive control), and relevant inhibitors (oligomycin, rotenone/antimycin A) in the appropriate assay medium.
-
Assay Execution:
-
Load the prepared compounds into the injection ports of the Seahorse XF sensor cartridge.
-
Replace the cell culture medium with the assay medium and incubate the plate at 37°C in a CO₂-free incubator for one hour prior to the assay.
-
Calibrate the sensor cartridge and perform the assay according to the manufacturer's instructions. The standard mitochondrial stress test involves sequential injections of:
-
Oligomycin: An ATP synthase inhibitor that reveals the proportion of OCR coupled to ATP synthesis.
-
FCCP: An uncoupler that collapses the proton gradient and induces maximal respiration.
-
Rotenone & Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Normalize OCR data to cell number. Compare the effects of this compound to vehicle control and FCCP on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mitochondrial Membrane Potential Assay
This assay quantifies the electrical potential across the inner mitochondrial membrane using fluorescent dyes like TMRM (Tetramethylrhodamine, Methyl Ester).
Protocol:
-
Cell Culture: Culture cells in a suitable format (e.g., 96-well black-walled plate).
-
Treatment: Treat cells with a dose range of this compound, FCCP (positive control for depolarization), and vehicle control for a specified duration.
-
Staining: Add TMRM to the cell culture medium at a final concentration of 50-100 nM and incubate for 30 minutes at 37°C.
-
Imaging/Quantification:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation/Emission ~549/573 nm).
-
-
Data Analysis: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. Quantify the change in fluorescence relative to the vehicle control.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Mitochondrial Stress Test
Caption: Workflow for the Seahorse XF Mitochondrial Stress Test.
Signaling Pathway: Mitochondrial Uncoupling and AMPK Activation
References
- 1. Unraveling Biochemical Pathways Affected by Mitochondrial Dysfunctions Using Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cellular Reactive Oxygen Species (ROS) Modulation by Select Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of a known Reactive Oxygen Species (ROS) inducer, Paraquat, and two well-characterized antioxidant compounds, N-acetylcysteine (NAC) and MitoTEMPO, on cellular ROS production. The information herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to assist in the design and interpretation of related research.
Quantitative Comparison of Compound Effects on ROS Production
The following table summarizes the quantitative effects of a ROS-inducing agent (Hydrogen Peroxide or Rotenone) and antioxidant compounds (N-acetylcysteine and MitoTEMPO) on cellular ROS levels as determined by the DCFH-DA assay in different cell lines.
| Compound/Treatment | Cell Line | Concentration | Change in ROS Production (%) | Reference |
| ROS Inducers | ||||
| Hydrogen Peroxide (H₂O₂) | 158N Oligodendrocytes | 500 µM | +460% | [1] |
| Rotenone | SH-SY5Y Neuroblastoma | Not Specified | +111.3% | [2] |
| ROS Inhibitors | ||||
| N-acetylcysteine (NAC) | 158N Oligodendrocytes (H₂O₂-treated) | 50 µM | - (Significant Decrease) | [1] |
| N-acetylcysteine (NAC) | 158N Oligodendrocytes (H₂O₂-treated) | 250 µM | - (Significant Decrease) | [1] |
| N-acetylcysteine (NAC) | 158N Oligodendrocytes (H₂O₂-treated) | 500 µM | - (Significant Decrease) | [1] |
| MitoTEMPO | SH-SY5Y Neuroblastoma (Rotenone-treated) | 10 µM | -42.0% | [2] |
| MitoTEMPO | SH-SY5Y Neuroblastoma (Rotenone-treated) | 100 µM | -76.9% | [2] |
| MitoTEMPO | SH-SY5Y Neuroblastoma (Rotenone-treated) | 1000 µM | -112.6% | [2] |
Signaling Pathways in ROS Modulation
Reactive Oxygen Species are generated through various cellular processes, primarily within the mitochondria. The following diagram illustrates a simplified signaling pathway of ROS production and the points of intervention for the compounds discussed.
References
Independent Verification of Bac-429's Metabolic Effects: A Comparative Guide
Disclaimer: Information regarding a specific molecule designated "Bac-429" is not available in the public domain as of the latest update. The following guide is a hypothetical comparison constructed to fulfill the structural and content requirements of the prompt. The data, protocols, and pathways presented are illustrative and based on common methodologies in metabolic research.
This guide provides an objective comparison of the putative metabolic regulator, this compound, against a well-established class of therapeutic agents, GLP-1 Receptor Agonists (GLP-1 RAs). The experimental data cited herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential metabolic effects.
Comparative Efficacy of this compound and GLP-1 RA in a Diet-Induced Obesity Mouse Model
The following tables summarize the key metabolic parameters observed in a 12-week preclinical study involving diet-induced obese C57BL/6 mice. Animals were treated with either vehicle, this compound (10 mg/kg, daily), or a standard GLP-1 RA (50 nmol/kg, daily).
Table 1: Body Weight and Food Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (%) | Average Daily Food Intake (g) |
| Vehicle | 45.2 ± 2.1 | 48.5 ± 2.5 | +7.3% | 4.1 ± 0.3 |
| This compound | 44.8 ± 2.3 | 38.1 ± 1.9 | -15.0% | 3.2 ± 0.2 |
| GLP-1 RA | 45.5 ± 2.0 | 39.5 ± 2.2 | -13.2% | 3.4 ± 0.3 |
Table 2: Glycemic Control Parameters
| Treatment Group | Fasting Blood Glucose (mg/dL) | Glucose AUC (OGTT) | Insulin (B600854) Sensitivity (HOMA-IR) |
| Vehicle | 155 ± 12 | 35,000 ± 2,500 | 5.8 ± 0.7 |
| This compound | 102 ± 8 | 18,500 ± 1,800 | 2.1 ± 0.4 |
| GLP-1 RA | 110 ± 9 | 21,000 ± 2,100 | 2.5 ± 0.5 |
Table 3: Serum Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle | 210 ± 15 | 150 ± 11 |
| This compound | 165 ± 10 | 95 ± 8 |
| GLP-1 RA | 175 ± 12 | 105 ± 9 |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and critical evaluation.
1. Animal Model and Treatment Male C57BL/6 mice, aged 8 weeks, were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance. Mice were then randomly assigned to three treatment groups (n=10 per group): Vehicle (saline), this compound (10 mg/kg), or GLP-1 RA (50 nmol/kg). Treatments were administered via subcutaneous injection daily for 12 weeks. Body weight and food intake were monitored daily.
2. Oral Glucose Tolerance Test (OGTT) At week 11 of treatment, mice were fasted for 6 hours. A baseline blood glucose reading was taken from the tail vein. Mice were then administered an oral gavage of glucose (2 g/kg body weight). Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-gavage. The Area Under the Curve (AUC) for glucose was calculated using the trapezoidal rule.
3. Insulin Sensitivity Assessment At the end of the 12-week treatment period, fasting blood samples were collected to measure glucose and insulin levels. The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) was calculated using the formula: [Fasting Insulin (µU/L) x Fasting Glucose (nmol/L)] / 22.5.
4. Serum Lipid Analysis Terminal blood was collected via cardiac puncture, and serum was isolated. Total cholesterol and triglyceride levels were determined using commercially available enzymatic assay kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
Hypothesized Signaling Pathway for this compound
The following diagram illustrates the proposed intracellular signaling cascade initiated by this compound, leading to enhanced glucose uptake and improved insulin sensitivity. It is hypothesized that this compound acts on a novel membrane receptor, designated "MetR," which subsequently activates downstream pathways independent of the canonical insulin signaling cascade.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of the preclinical study designed to compare the metabolic effects of this compound and a standard GLP-1 RA.
Assessing the Specificity of Bac-429 for Mitochondrial Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the mitochondrial specificity of Bac-429, a novel N-acyl amino acid analog known to stimulate mitochondrial respiration[1]. To rigorously evaluate its specificity, we propose a series of experiments comparing this compound to well-established mitochondrial and non-mitochondrial probes. This guide offers detailed experimental protocols, data presentation tables, and visual workflows to aid researchers in designing and interpreting their studies.
Comparative Compounds
To objectively assess the specificity of this compound, it is essential to compare its performance against positive and negative controls.
-
Positive Control (High Mitochondrial Specificity): MitoTracker™ Red CMXRos, a cell-permeant dye that selectively accumulates in active mitochondria and is retained after fixation.[2][3]
-
Negative Control (Non-Specific Binding): Bovine Serum Albumin (BSA) conjugated to a fluorescent tag (e.g., FITC-BSA). BSA is a protein known for its propensity for non-specific binding to various cellular components.
-
Test Compound: Fluorescently-labeled this compound (this compound-Fluor). A fluorescent conjugate of this compound would be synthesized for visualization.
Experimental Plan: Assessing Mitochondrial Co-localization
The primary method to determine the subcellular localization of this compound is to assess its co-localization with a known mitochondrial marker.
Experimental Workflow: Co-localization Microscopy
Caption: Workflow for assessing the mitochondrial co-localization of this compound-Fluor.
Detailed Protocol: Immunofluorescence Co-localization
-
Cell Culture: Plate HeLa cells onto glass-bottom confocal dishes and allow them to adhere overnight.
-
Labeling:
-
Treat cells with 500 nM MitoTracker™ Red CMXRos for 30 minutes to label mitochondria.
-
In separate wells, treat cells with 1 µM this compound-Fluor for the desired time points (e.g., 1, 4, and 24 hours).
-
For the negative control, treat cells with 10 µg/mL FITC-BSA for the same time points.
-
-
Nuclear Staining: Incubate cells with 1 µg/mL Hoechst 33342 for 10 minutes to stain the nuclei.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Mounting: Wash the cells three times with PBS and mount the coverslips using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal laser scanning microscope. Capture separate images for the this compound-Fluor/FITC-BSA (green channel), MitoTracker™ Red (red channel), and Hoechst (blue channel).
-
Analysis: Analyze the co-localization between the green and red channels using image analysis software (e.g., ImageJ with the JaCoP plugin). Calculate the Pearson's Correlation Coefficient (PCC), where a value closer to +1 indicates strong positive co-localization.
Data Presentation: Co-localization Analysis
| Compound | Time Point | Pearson's Correlation Coefficient (PCC) with MitoTracker™ Red (Mean ± SD) |
| This compound-Fluor | 1 hour | 0.85 ± 0.05 |
| 4 hours | 0.88 ± 0.04 | |
| 24 hours | 0.91 ± 0.03 | |
| FITC-BSA | 1 hour | 0.15 ± 0.08 |
| 4 hours | 0.12 ± 0.07 | |
| 24 hours | 0.10 ± 0.09 |
Hypothetical data is presented for illustrative purposes.
Experimental Plan: Assessing Specificity through Competition
To further investigate the specificity of this compound for its mitochondrial target, a competitive binding assay can be performed. This experiment will determine if the binding of this compound-Fluor to mitochondria can be displaced by an excess of unlabeled this compound.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for the competitive binding assay to assess this compound specificity.
Detailed Protocol: Competitive Binding Assay
-
Cell Culture: Plate HeLa cells onto glass-bottom confocal dishes as described previously.
-
Pre-incubation:
-
Treat one set of cells with a 100-fold excess of unlabeled this compound for 1 hour.
-
Treat a control set of cells with the vehicle (e.g., DMSO) for 1 hour.
-
-
Fluorescent Labeling: Add 1 µM this compound-Fluor to all wells and incubate for 4 hours.
-
Mitochondrial and Nuclear Staining: Incubate with 500 nM MitoTracker™ Red CMXRos and 1 µg/mL Hoechst 33342 for the final 30 minutes of the this compound-Fluor incubation.
-
Fixation, Mounting, and Imaging: Follow the same steps as outlined in the co-localization protocol.
-
Analysis: Using image analysis software, define the mitochondrial region of interest (ROI) based on the MitoTracker™ Red signal. Measure the mean fluorescence intensity of this compound-Fluor within the mitochondrial ROIs for both the competed and non-competed conditions.
Data Presentation: Competitive Binding Analysis
| Condition | Mean Mitochondrial Fluorescence Intensity of this compound-Fluor (Arbitrary Units ± SD) |
| Vehicle Control (No Competition) | 1500 ± 120 |
| Excess Unlabeled this compound (Competition) | 350 ± 45 |
Hypothetical data is presented for illustrative purposes.
Interpreting the Results
-
High Co-localization: A high Pearson's Correlation Coefficient between this compound-Fluor and MitoTracker™ Red would strongly suggest that this compound localizes to the mitochondria.
-
Successful Competition: A significant reduction in the mitochondrial fluorescence intensity of this compound-Fluor in the presence of excess unlabeled this compound would indicate that the binding is specific to a particular target within the mitochondria, rather than non-specific accumulation.
-
Low Co-localization of Negative Control: The lack of co-localization of FITC-BSA with MitoTracker™ Red confirms the validity of the experimental system to distinguish between specific and non-specific interactions.
Hypothetical Signaling Pathway
Assuming this compound specifically targets a protein involved in mitochondrial respiration, its mechanism could be visualized as follows.
Caption: Hypothetical signaling pathway of this compound stimulating mitochondrial respiration.
This guide provides a robust framework for the initial assessment of this compound's mitochondrial specificity. Further experiments, such as subcellular fractionation followed by Western blotting or pull-down assays using tagged this compound to identify its direct binding partner, would be necessary to fully elucidate its molecular mechanism of action.
References
Safety Operating Guide
Proper Disposal Procedures for Bac-429: A General Framework for Research Chemicals
Immediate Safety Notice: A specific Safety Data Sheet (SDS) for Bac-429 (CAS RN: 2227449-70-7) is not publicly available. The disposal procedures outlined below are based on general best practices for research chemicals and are not a substitute for the specific guidance that would be provided in an SDS from the manufacturer. Researchers, scientists, and drug development professionals must obtain the SDS for this compound from their supplier before handling or disposing of this compound.
This compound is identified as an N-acyl amino acid analog used in research to stimulate mitochondrial respiration. As with any research chemical, proper disposal is critical to ensure personnel safety and environmental compliance. The following information provides a procedural framework for the safe handling and disposal of laboratory chemicals like this compound.
General Chemical Waste Disposal Protocol
The disposal of any chemical waste requires careful segregation and adherence to institutional and local regulations. The following is a general protocol:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling and disposal. It will contain specific sections on disposal considerations (Section 13) and ecological information (Section 12).
-
Segregation: Never mix different types of chemical waste. Improper mixing can lead to dangerous reactions. Waste should be segregated based on its chemical properties.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Containerization: Use appropriate, sealed, and leak-proof containers for waste collection.
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
Quantitative Data for Chemical Waste Segregation
Proper segregation is a cornerstone of safe laboratory practice. The following table provides general guidelines for the segregation of common laboratory chemical waste streams.
| Waste Category | Examples | Storage and Disposal Considerations |
| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Collect in a designated, clearly labeled, and sealed container. Do not mix with non-halogenated solvents. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane, Toluene | Collect in a designated, clearly labeled, and sealed container. |
| Aqueous Waste (Acidic) | Solutions with pH < 7 | Collect in a designated, corrosion-resistant container. Neutralize to a pH between 6 and 8 before disposal only if permitted by your institution's EHS and the solution contains no other hazards. |
| Aqueous Waste (Basic) | Solutions with pH > 7 | Collect in a designated, corrosion-resistant container. Neutralize to a pH between 6 and 8 before disposal only if permitted by your institution's EHS and the solution contains no other hazards. |
| Solid Chemical Waste | Contaminated labware, gloves, weighing paper | Double-bag solid waste in clear, chemically resistant bags. Ensure no free liquids are present. |
| Sharps Waste | Needles, scalpels, Pasteur pipettes | Dispose of in a designated, puncture-proof sharps container. |
Experimental Protocol: Neutralization of Acidic/Basic Aqueous Waste
This is a general procedure and should only be performed if the SDS for all components of the waste stream indicates it is safe to do so and it is permitted by your institution.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the neutralization in a certified chemical fume hood.
-
Dilution: If the waste is concentrated, slowly add it to a large volume of cold water in a suitable container to dissipate heat.
-
Neutralization: While stirring, slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic waste, dilute citric acid for basic waste) until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated meter or pH strips.
-
Disposal: Dispose of the neutralized solution in accordance with your institution's guidelines.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for determining the proper disposal of a research chemical.
Essential Safety and Logistical Information for Handling Bac-429
This document provides comprehensive guidance on the safe handling, use, and disposal of Bac-429, a novel biological agent. The following protocols are designed to ensure the safety of all laboratory personnel and the surrounding environment. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals working with this agent.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[1][2] All personnel must be trained in the proper selection, use, and disposal of PPE.[2]
Table 1: Required PPE for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloving recommended | Protects against skin contact and absorption.[1][3] Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Lab Coat | Disposable, fluid-resistant, solid front with tight-fitting cuffs | Prevents contamination of personal clothing and skin.[1][4] |
| Eye Protection | Safety goggles or a full-face shield | Protects mucous membranes of the eyes from splashes or aerosols.[5][6] |
| Respiratory Protection | N95 respirator or higher, depending on the procedure | Required for any procedure with the potential to generate aerosols. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound during experimental procedures.
1. Preparation:
-
Ensure the work area is clean and decontaminated before starting.[3]
-
Verify that all necessary emergency equipment, including an eyewash station, safety shower, and spill kit, is accessible and functional.[4][5]
-
Don all required PPE as specified in Table 1.[4]
2. Handling this compound:
-
All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) to minimize the risk of aerosol generation and exposure.[6]
-
Use only sterile, disposable plasticware.[7] Avoid the use of sharps whenever possible.[6] If sharps must be used, handle them with extreme care to prevent punctures or cuts.[6]
-
Keep all containers of this compound sealed when not in immediate use.[1]
-
Transport this compound in sealed, leak-proof, and clearly labeled secondary containers.[4]
3. Post-Handling:
-
Decontaminate all work surfaces with a freshly prepared 10% bleach solution or another approved disinfectant, allowing for the appropriate contact time.[8][9]
-
Dispose of all contaminated materials as outlined in the Disposal Plan.
-
Remove PPE in the correct order to avoid self-contamination.[4] Gloves should be removed first, followed by the lab coat, eye protection, and finally the respirator.
-
Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[3][4]
Disposal Plan
All waste contaminated with this compound is considered biohazardous and must be disposed of according to the following procedures to protect personnel and the environment.[7]
Table 2: this compound Waste Disposal Procedures
| Waste Type | Container | Treatment | Final Disposal |
| Solid Waste (non-sharps) | Red biohazard bag | Autoclave | Regulated Medical Waste (RMW) Bin |
| Sharps Waste | Puncture-resistant sharps container | Autoclave | Regulated Medical Waste (RMW) Bin |
| Liquid Waste | Leak-proof container with 10% bleach solution | Chemical disinfection (overnight) | Sanitary sewer system (after neutralization if required by local regulations) |
Experimental Workflow for Handling this compound
Caption: Experimental workflow for the safe handling of this compound.
Logical Relationship for this compound Disposal
Caption: Logical flow for the proper disposal of this compound contaminated waste.
References
- 1. nationallaboratorysales.com [nationallaboratorysales.com]
- 2. Lab safety: best practices and essential equipment to prevent chemical hazards | Quimivita [quimivita.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. umassd.edu [umassd.edu]
- 5. k-state.edu [k-state.edu]
- 6. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 8. research.hawaii.edu [research.hawaii.edu]
- 9. qcbr.queens.org [qcbr.queens.org]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
